6-Bromo-1,2,3,4-tetrahydroisoquinoline
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
6-bromo-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDGCPQHZSDBRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579124 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226942-29-6 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 6-Bromo-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-Bromo-1,2,3,4-tetrahydroisoquinoline, a key intermediate in synthetic organic chemistry and drug discovery. The information is compiled from various scientific sources to assist researchers in its handling, characterization, and application.
Core Physical and Chemical Properties
This compound is a halogenated derivative of tetrahydroisoquinoline. Its physical state at room temperature is a colorless oil.[1] The introduction of a bromine atom at the 6th position of the isoquinoline ring significantly influences its electronic properties and reactivity, making it a valuable building block in the synthesis of more complex molecules.
Identification and Molecular Characteristics
Below is a summary of the key identifiers and molecular properties of this compound.
| Property | Value | Source |
| CAS Number | 226942-29-6 | [2] |
| Molecular Formula | C₉H₁₀BrN | [2] |
| Molecular Weight | 212.09 g/mol | [2] |
| Appearance | Colorless oil | [1] |
| IUPAC Name | This compound | [2] |
A hydrochloride salt of this compound is also available, which exists as a solid.
| Property | Value | Source |
| Compound Name | This compound hydrochloride | |
| Molecular Formula | C₉H₁₁BrClN | |
| Molecular Weight | 248.55 g/mol | |
| Appearance | Solid |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.
| Spectrum Type | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ 1.63 (1H, s), 2.77 (2H, t, J = 6.0 Hz), 3.11 (2H, t, J = 5.9 Hz), 3.95 (2H, s), 6.85-6.90 (1H, m), 7.21-7.26 (2H, m)[1] |
| Other Spectroscopic Data | IR, MS, and ¹³C NMR data are available on platforms like ChemicalBook.[3] |
Experimental Protocols
Synthesis and Purification
A common synthetic route to obtain this compound involves the reaction of appropriate precursors followed by purification. A reported procedure is as follows:
-
The reaction mixture is extracted three times with a solvent mixture of ethyl acetate/THF (3:1, v/v).
-
The combined organic layers are washed with water and dried with magnesium sulfate.
-
The solvent is removed by evaporation under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography (using NH silica gel, with a solvent gradient of 20% to 90% ethyl acetate/hexanes) to yield the final product as a colorless oil.[1]
Spectroscopic Analysis
Standard analytical techniques are employed to confirm the identity and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are typically recorded on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1] Chemical shifts are reported in parts per million (ppm) relative to an internal standard.
-
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy: While specific experimental conditions were not detailed in the searched literature, these analyses are routinely performed to confirm the molecular weight and functional groups of the compound.
Data Visualization
The following diagram illustrates the logical flow of information presented in this guide, from the fundamental properties of the compound to its analytical characterization.
Caption: Information flow for the characterization of this compound.
Safety Information
This compound is classified with the following hazards:
-
GHS07: Warning
-
H302: Harmful if swallowed
It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
References
An In-depth Technical Guide to 6-Bromo-1,2,3,4-tetrahydroisoquinoline
CAS Number: 226942-29-6
This technical guide provides a comprehensive overview of 6-Bromo-1,2,3,4-tetrahydroisoquinoline, a key intermediate in medicinal chemistry and drug development.[1][2] It is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Chemical and Physical Properties
This compound is a substituted tetrahydroisoquinoline derivative. Tetrahydroisoquinolines are important structural motifs found in many biologically active compounds and have been extensively used in the synthesis of drug candidates.[1] The bromine substituent provides a reactive handle for further chemical modifications, making it a versatile building block in the synthesis of more complex molecules.[2]
The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 226942-29-6 | [3][4] |
| Molecular Formula | C₉H₁₀BrN | [3] |
| Molecular Weight | 212.09 g/mol | [3] |
| Monoisotopic Mass | 210.99966 Da | [3][5] |
| Appearance | Colorless oil | [4] |
| EC Number | 829-331-6 | [3] |
| Predicted XlogP | 2.0 | [5] |
Synthesis Protocols
Several synthetic routes to this compound and its derivatives have been reported. Below are detailed experimental protocols from the literature.
This protocol describes the synthesis and purification of this compound.
Experimental Protocol:
-
The organic layers from a preceding reaction are combined, washed with water, and dried with magnesium sulfate.
-
The solvent is removed by evaporation under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography.
-
Stationary Phase: NH silica gel
-
Eluent: A solvent gradient of 20% to 90% ethyl acetate in hexanes.
-
-
The final product, this compound, is obtained as a colorless oil.[4]
Yield: 67.2% (3.26 g, 15.37 mmol)[4]
A related compound, this compound-1-carboxylic acid, is synthesized from 3-bromophenylacetonitrile in a four-step process. This compound is a significant intermediate, particularly in the development of cardiovascular drugs.[6]
Experimental Protocol:
The synthesis involves four main steps: reduction, amidation, ring closure, and hydrolysis.[6]
-
Reduction: 3-bromophenylacetonitrile is reduced in the presence of Raney nickel as a catalyst in a methanol or ethanol solvent with the introduction of hydrogen gas to yield 3-bromophenethylamine.
-
Amidation: 3-bromophenethylamine is reacted with methyl chloroformate in the presence of an acid scavenger and an organic solvent to produce methyl 3-bromophenethylcarbamate. The reaction temperature is controlled during this step.
-
Ring Closure: Methyl 3-bromophenethylcarbamate is reacted with 2-oxoacetic acid and concentrated sulfuric acid in a tetrahydrofuran solvent. This step results in the formation of 6-bromo-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.
-
Hydrolysis: The final step involves the hydrolysis of 6-bromo-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid using sulfuric acid to yield this compound-1-carboxylic acid.[6]
A diagram illustrating this synthetic pathway is provided below.
Spectroscopic Data
Characterization of this compound is typically performed using standard spectroscopic methods.
| Data Type | Description |
| ¹H NMR (300 MHz, CDCl₃) | δ 1.63 (1H, s), 2.77 (2H, t, J = 6.0 Hz), 3.11 (2H, t, J = 5.9 Hz), 3.95 (2H, s), 6.85-6.90 (1H, m), 7.21-7.26 (2H, m).[4] |
| Other Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available through chemical suppliers and databases.[7] |
Applications in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of pharmacologically active compounds.
-
Metalloproteinase Inhibitors: This compound is a useful starting material for creating libraries of compounds that target metalloproteinases.[1]
-
Cardiovascular Drugs: Derivatives of this compound are in demand for research and development of cardiovascular therapies.[6]
-
Neurological Disorders: The related compound, 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, serves as an important intermediate in synthesizing drugs for neurological disorders.[2]
-
Versatile Building Block: The tetrahydroisoquinoline core is a common motif in many natural products and synthetic drugs, and the bromo-substituent allows for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][8]
The general workflow for utilizing this compound in drug discovery is outlined below.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Statement | Description |
| H315 | Causes skin irritation.[3] |
| H319 | Causes serious eye irritation.[3] |
| H335 | May cause respiratory irritation.[3] |
It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C9H10BrN | CID 15885183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 226942-29-6 [chemicalbook.com]
- 5. PubChemLite - this compound (C9H10BrN) [pubchemlite.lcsb.uni.lu]
- 6. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 7. This compound(226942-29-6) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a valuable heterocyclic scaffold in medicinal chemistry, serving as a key building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a validated synthetic route for this compound, based on a patented four-step process starting from 3-bromophenylacetonitrile. Detailed experimental protocols and quantitative data are presented to facilitate reproducibility. Furthermore, this guide discusses established alternative synthetic strategies, namely the Pictet-Spengler and Pomeranz-Fritsch reactions, offering a comparative perspective for researchers in the field. The logical workflows of these synthetic pathways are illustrated through detailed diagrams.
Primary Synthetic Route: A Four-Step Synthesis from 3-Bromophenylacetonitrile
A documented and efficient method for the synthesis of this compound-1-carboxylic acid involves a four-step reaction sequence starting from 3-bromophenylacetonitrile. This pathway consists of reduction, amidation, ring closure, and hydrolysis.[1]
Overall Synthetic Workflow
The overall transformation is depicted in the following workflow diagram:
Caption: Four-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 3-Bromophenethylamine (Reduction)
-
Procedure: In a suitable reactor, add 3-bromophenylacetonitrile and a catalytic amount of Raney nickel to a methanol or ethanol solvent. Introduce hydrogen gas to initiate the reduction.
-
Note: The patent does not provide specific quantities or reaction conditions for this step.[1]
Step 2: Synthesis of Methyl 3-bromophenethylcarbamate (Amidation)
-
Procedure: Dissolve 3-bromophenethylamine, methyl chloroformate, and an acid binder in an organic solvent. The reaction temperature is maintained between -20°C and 20°C.[1]
-
Note: The patent does not specify the exact solvent, acid binder, or quantities used.[1]
Step 3: Synthesis of 6-Bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (Ring Closure)
-
Procedure: In a three-necked flask, add 200 mL of tetrahydrofuran (THF), 35.0 g of methyl 3-bromophenethylcarbamate, and 50 mL of concentrated sulfuric acid. The reaction is carried out at a controlled temperature. After completion, the reaction mixture is poured into 500 mL of ice water and extracted with dichloromethane (3 x 150 mL). The combined organic phases are washed with water and saturated brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.[1]
-
Reaction Conditions and Yields:
| Parameter | Value | Yield (%) |
| Reaction Temperature | 30°C | 83.4 |
| Reaction Temperature | 40°C | 85.7 |
| Reaction Condition | Reflux | 91.3 |
Step 4: Synthesis of this compound-1-carboxylic acid (Hydrolysis)
-
Procedure: In a three-necked flask, add 35.0 g of 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and 200 mL of sulfuric acid of a specified concentration. The mixture is heated under reflux for 6 hours. After the reaction is complete, the pH is adjusted to 7 with sodium bicarbonate. The resulting solid is collected by filtration after cooling and dried to obtain the final product.[1]
-
Reaction Conditions and Yields:
| Sulfuric Acid Concentration (M) | Yield (%) |
| 5 | 60.6 |
| 8 | 71.5 |
| 10 | 76.4 |
Alternative Synthetic Strategies
While the four-step synthesis from 3-bromophenylacetonitrile is well-documented for the target molecule, other classical methods for the synthesis of tetrahydroisoquinolines are noteworthy. The Pictet-Spengler and Pomeranz-Fritsch reactions are powerful tools for constructing the tetrahydroisoquinoline core and could be adapted for the synthesis of this compound-1-carboxylic acid.
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[2][3] For the synthesis of the target compound, a potential pathway would involve the reaction of 3-bromophenethylamine with glyoxylic acid.
Caption: Pictet-Spengler reaction pathway.
The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring. The electron-withdrawing nature of the bromine atom on the aromatic ring might necessitate stronger acidic conditions and higher temperatures to facilitate the cyclization step.[3]
Pomeranz-Fritsch Reaction and its Modifications
The Pomeranz-Fritsch reaction is another classical method for isoquinoline synthesis, which involves the acid-catalyzed cyclization of a benzalaminoacetal.[4][5] A modification of this reaction, known as the Pomeranz-Fritsch-Bobbitt synthesis, is particularly relevant as it yields tetrahydroisoquinolines.[5]
A hypothetical Pomeranz-Fritsch-Bobbitt approach to the target molecule could start from 4-bromobenzaldehyde and an amino acid derivative.
Caption: Pomeranz-Fritsch-Bobbitt reaction concept.
This pathway would involve the formation of a benzalaminoacetal from 4-bromobenzaldehyde and an appropriate aminoacetal, followed by reduction and acid-catalyzed cyclization to form the 6-bromotetrahydroisoquinoline core. A subsequent carboxylation step at the C1 position would be required to yield the final product. The conditions for the cyclization step, particularly the acid strength, are crucial for achieving good yields.[4][6]
Conclusion
This technical guide has detailed a robust and high-yielding four-step synthesis of this compound-1-carboxylic acid, providing specific experimental conditions and quantitative data to aid in its practical application. Furthermore, a discussion of the well-established Pictet-Spengler and Pomeranz-Fritsch reactions offers a broader perspective on potential synthetic strategies for this important heterocyclic compound. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research or drug development program. The information presented herein serves as a valuable resource for chemists and researchers engaged in the synthesis of complex molecules for pharmaceutical applications.
References
- 1. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]
An In-Depth Technical Guide to 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a key heterocyclic intermediate in medicinal chemistry, primarily utilized in the synthesis of targeted therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a building block for potent and selective inhibitors of Rho-associated protein kinase (ROCK) and modulators of Liver X Receptor (LXR). This document details a synthesis protocol for a closely related analog, discusses the broader biological significance of the tetrahydroisoquinoline scaffold, and explores the signaling pathways of its principal targets, ROCK and LXR, through detailed diagrams.
Chemical Properties and Data
This compound hydrochloride is a solid organic compound. Its fundamental chemical and physical properties are summarized in the table below, providing a foundational dataset for its application in research and synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁BrClN | |
| Molecular Weight | 248.55 g/mol | |
| Appearance | Solid | |
| InChI | 1S/C9H10BrN.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6H2;1H | |
| InChI Key | ACCAGQFPUZGNNN-UHFFFAOYSA-N | |
| SMILES | Cl.Brc1ccc2CNCCc2c1 | |
| CAS Number | 215798-19-9 | [] |
Synthesis and Experimental Protocols
Synthesis of 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-formic acid:
In a three-necked flask, 200mL of tetrahydrofuran (THF), 35.0g of 3-bromobenzene ethylamino methyl-formiate, and 50mL of sulfuric acid are combined. The mixture is heated to reflux. Following the completion of the reaction, the mixture is poured into 500mL of ice water and extracted with dichloromethane (3 x 150mL). The combined organic phases are washed with a saturated salt solution and dried over anhydrous sodium sulfate. Concentration of the dried solution yields 38.9g (91.3%) of 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-formic acid.[2]
Synthesis of 6-is bromo-1,2,3,4-tetrahydroisoquinoline-1-formic acid:
To a three-necked flask containing 35.0g of 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-formic acid, 200mL of 10M sulfuric acid is added. The reaction mixture is refluxed for 6 hours. After the reaction is complete, the pH is adjusted to 7 with sodium bicarbonate. The mixture is then cooled, and the solid precipitate is filtered and dried to yield 21.8g (76.4%) of 6-is bromo-1,2,3,4-tetrahydroisoquinoline-1-formic acid.[2]
The general tetrahydroisoquinoline scaffold can be synthesized through various established methods, including the Pictet-Spengler condensation and the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of a β-phenylethylamine.[3]
Biological Significance and Applications
This compound hydrochloride serves as a crucial intermediate in the development of targeted therapies. Notably, it is utilized in the preparation of inhibitors for Rho-associated protein kinase (ROCK) and as modulators for the Liver X Receptor (LXR).
The broader class of tetrahydroisoquinoline derivatives exhibits a wide range of biological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory properties.[4] For instance, certain 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines have demonstrated potent dopamine D₂ receptor-blocking activity.[5]
While specific quantitative pharmacological data for this compound hydrochloride is not widely published, the inhibitory activities of compounds derived from the related 6-bromo-1,2,3,4-tetrahydroquinoline scaffold have been reported. For example, derivatives have shown inhibitory activity against human carbonic anhydrase isoenzymes (hCA I and II) and acetylcholinesterase (AChE) with Kᵢ values in the micromolar range.[4]
Signaling Pathways
As a precursor to ROCK inhibitors and LXR modulators, the biological relevance of this compound hydrochloride is best understood through the signaling pathways of these targets.
Rho-Associated Protein Kinase (ROCK) Signaling Pathway
ROCK is a serine/threonine kinase that plays a critical role in regulating the actin cytoskeleton. Its signaling is initiated by the binding of GTP-bound RhoA. This activation leads to the phosphorylation of various downstream substrates, influencing processes such as cell adhesion, motility, and contraction. Inhibition of ROCK is a therapeutic strategy for conditions like hypertension and glaucoma.
Caption: ROCK signaling pathway and point of inhibition.
Liver X Receptor (LXR) Signaling Pathway
LXRs are nuclear receptors that play a pivotal role in cholesterol, fatty acid, and glucose homeostasis. Upon activation by oxysterols, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, regulating their transcription. LXR modulators are being investigated for the treatment of atherosclerosis and inflammatory diseases.
Caption: LXR signaling pathway and point of modulation.
Conclusion
This compound hydrochloride is a valuable scaffold for the synthesis of pharmacologically active molecules. Its utility as a precursor for ROCK inhibitors and LXR modulators underscores its importance in drug discovery and development. Further investigation into the direct biological activities of this compound and the development of more streamlined synthesis protocols will continue to be of high interest to the scientific community. The exploration of its derivatives holds promise for the generation of novel therapeutics targeting a range of diseases.
References
- 2. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Bromo-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 6-Bromo-1,2,3,4-tetrahydroisoquinoline, a halogenated derivative of the versatile tetrahydroisoquinoline scaffold. This document details the spectroscopic and analytical techniques employed to confirm its molecular structure, offers detailed experimental protocols, and presents visual workflows for its synthesis and structural analysis.
Molecular Identity and Physicochemical Properties
This compound is a secondary amine with the chemical formula C₉H₁₀BrN.[1] Its structure consists of a tetrahydroisoquinoline core with a bromine atom substituted at the 6th position of the aromatic ring.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀BrN | [1] |
| Molecular Weight | 212.09 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 226942-29-6 | [1] |
Spectroscopic Data for Structure Confirmation
The definitive structure of this compound is established through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
The ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-5 | ~7.22 | d | 8.1 |
| H-7 | ~7.22 | dd | 8.1, 2.0 |
| H-8 | ~6.88 | d | 2.0 |
| C1-H₂ | ~3.95 | s | - |
| C3-H₂ | ~3.11 | t | 5.9 |
| C4-H₂ | ~2.77 | t | 6.0 |
| N-H | ~1.63 | s (broad) | - |
Note: Chemical shifts and coupling constants are approximate and can vary based on solvent and experimental conditions.
The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-1 | 46.9 |
| C-3 | 41.8 |
| C-4 | 29.1 |
| C-4a | 136.9 |
| C-5 | 130.8 |
| C-6 | 119.8 |
| C-7 | 130.3 |
| C-8 | 128.5 |
| C-8a | 134.5 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3287 | N-H Stretch | Secondary Amine |
| 3025, 2925, 2855 | C-H Stretch | Aromatic and Aliphatic |
| 1595, 1480 | C=C Stretch | Aromatic Ring |
| 1060 | C-N Stretch | Amine |
| 810 | C-H Bend | para-substituted Aromatic |
| 550 | C-Br Stretch | Bromoalkane |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the presence of a bromine atom is readily identified by the characteristic M+ and M+2 isotopic peaks of nearly equal intensity, separated by 2 m/z units, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
| m/z | Interpretation |
| 211/213 | Molecular ion peak [M]⁺ |
| 182/184 | Loss of ethyl group [M-C₂H₅]⁺ |
| 132 | Loss of bromine radical [M-Br]⁺ |
| 104 | Further fragmentation |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.
¹H NMR Acquisition Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-10 ppm
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
¹³C NMR Acquisition Parameters (100 MHz Spectrometer):
-
Pulse Program: Proton-decoupled pulse sequence.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.0 s
FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry
Sample Introduction and Ionization (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionize the sample using a standard electron impact (EI) source (70 eV).
Data Acquisition:
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
-
Scan Range: m/z 50-500
-
Ionization Mode: Electron Ionization (EI)
Synthesis Pathway and Structure Elucidation Workflow
The following diagrams illustrate the synthesis and the logical workflow for the structure elucidation of this compound.
Caption: Synthetic route to this compound.
Caption: Logical workflow for structure elucidation.
Potential Biological Significance and Signaling Pathways
While specific biological activities for this compound are not extensively documented, the tetrahydroisoquinoline core is a well-established pharmacophore found in numerous biologically active compounds.[2] Derivatives of tetrahydroisoquinoline have been shown to interact with various biological targets. For instance, certain tetrahydroisoquinoline-based aldoximes have been demonstrated to induce apoptosis in human cells through the activation of the ERK1/2 and p38-MAPK signaling pathways.[3] This suggests a potential avenue for future research into the biological effects of 6-bromo-substituted analogs.
Caption: Apoptosis induction via MAPK signaling by some THIQ derivatives.[3]
References
- 1. This compound | C9H10BrN | CID 15885183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tetrahydroisoquinoline Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its prevalence in a wide array of natural products, particularly alkaloids, and its proven track record as a "privileged scaffold" underscore its importance in the development of novel therapeutic agents.[3][4] THIQ-based compounds, both natural and synthetic, exhibit a remarkable diversity of pharmacological activities, targeting a wide range of biological pathways implicated in various diseases.[5][6][7] This technical guide provides a comprehensive overview of the biological significance of the THIQ core, including its diverse pharmacological activities, mechanisms of action, and key experimental protocols for its synthesis and evaluation.
Pharmacological Activities of the Tetrahydroisoquinoline Core
The rigid, three-dimensional structure of the THIQ nucleus allows for the precise spatial orientation of substituents, enabling high-affinity interactions with a multitude of biological targets. This structural feature is a key contributor to its "privileged" status, leading to a broad spectrum of biological activities.
Anticancer Activity
The THIQ scaffold is a cornerstone in the development of anticancer agents, with numerous derivatives demonstrating potent cytotoxic effects against various cancer cell lines.[8][9] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of key oncogenic signaling pathways and the disruption of cellular processes essential for tumor growth and survival.
A notable example is the natural product Trabectedin (Yondelis), a marine-derived THIQ alkaloid approved for the treatment of soft tissue sarcoma and ovarian cancer.[3][5] Synthetic THIQ derivatives have also shown significant promise. For instance, certain derivatives have been identified as potent inhibitors of KRas, a frequently mutated oncogene in many cancers, and as anti-angiogenic agents that inhibit the formation of new blood vessels that supply tumors.[5] Other mechanisms of anticancer action include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of cell cycle progression.[9][10]
Table 1: Anticancer Activity of Representative Tetrahydroisoquinoline Derivatives
| Compound ID | Cancer Cell Line(s) | Target/Mechanism | IC50 (µM) | Reference(s) |
| GM-3-18 | Colo320, DLD-1, HCT116, SNU-C1, SW480 | KRas Inhibition | 0.9 - 10.7 | [11] |
| GM-3-121 | HCT116 | Anti-angiogenesis (VEGF) | 1.72 | [12] |
| GM-3-121 | MCF-7, MDA-MB-231, Ishikawa | Antiproliferative | 0.01 - 0.43 (µg/mL) | [12] |
| Compound 15 | MCF-7, HepG-2, A549 | Cytotoxicity | 15.16 - 18.74 | [11] |
| Compound 39a | DU-145 (Prostate) | Tubulin Polymerization Inhibition | 0.72 | [13] |
| Compound 39b | DU-145 (Prostate) | Tubulin Polymerization Inhibition | 1.23 | [13] |
| Compound 8d | - | DHFR Inhibition | 0.199 | [14] |
Neuropharmacological Activity
The structural similarity of the THIQ core to endogenous neurochemicals, such as dopamine, has led to the exploration of its role in the central nervous system (CNS).[15] THIQ derivatives have been shown to interact with various components of the dopaminergic system, including the dopamine transporter (DAT), and have been investigated for their potential in treating neurodegenerative diseases like Parkinson's disease.[3][5]
Some THIQ compounds, such as tetrahydropapaveroline (THP), are endogenous alkaloids formed from dopamine metabolism and have been implicated in the pathology of Parkinsonism.[15] Conversely, other derivatives, like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have demonstrated neuroprotective properties, potentially through mechanisms involving the scavenging of free radicals and inhibition of glutamate-induced excitotoxicity.[8][16] The modulation of dopamine receptors and transporters by THIQ compounds highlights their potential as therapeutic agents for a range of neurological and psychiatric disorders.[17][18]
Table 2: Neuropharmacological Activity of Representative Tetrahydroisoquinoline Derivatives
| Compound | Target/Assay | Ki or IC50 (µM) | Reference(s) |
| Tetrahydropapaveroline (THP) | [3H]DA uptake inhibition (DAT) | 41 | [5] |
| 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | [3H]DA uptake inhibition (DAT) | 35 | [5] |
| 1-(3',4'-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline | [3H]DA uptake inhibition (DAT) | 23 | [5] |
| 6,7-dihydroxy-1-benzyl-1,2,3,4-tetrahydroisoquinoline | [3H]DA uptake inhibition (DAT) | 93 | [5] |
| 3',4'-deoxynorlaudanosolinecarboxylic acid | Dihydropteridine Reductase Inhibition | 1.5 | [19] |
| Higenamine | Dihydropteridine Reductase Inhibition | 90 | [19] |
| Salsolinol | Dihydropteridine Reductase Inhibition | 15 | [19] |
Antiviral Activity
The THIQ scaffold has also emerged as a promising framework for the development of antiviral agents.[20] Derivatives of THIQ have shown activity against a range of viruses, including human immunodeficiency virus (HIV) and, more recently, coronaviruses.[20][21] For instance, certain THIQ compounds have been found to inhibit the replication of SARS-CoV-2, the virus responsible for COVID-19, in in vitro studies.[21] The mechanism of antiviral action can vary, with some compounds targeting viral entry into host cells, while others inhibit key viral enzymes such as reverse transcriptase in the case of HIV.[22]
Table 3: Antiviral Activity of Representative Tetrahydroisoquinoline Derivatives
| Compound | Virus | Cell Line | EC50 / IC50 (µM) | Reference(s) |
| trans-1 | SARS-CoV-2 | Vero E6 | 3.15 | [21][23] |
| trans-1 | SARS-CoV-2 (Delta) | Calu-3 | 2.78 | [21][23] |
| trans-2 | SARS-CoV-2 | Vero E6 | 12.02 | [21][23] |
| Avir-8 | Coronavirus (OC-43) | HCT-8 | SI = 972.0 | [24] |
| Papaverine hydrochloride | HIV | MT4 | ED50 = 5.8 | [22] |
| Quercetin | HSV-1 | - | EC50 = 22.6 (µg/mL) | [25] |
Antimicrobial Activity
THIQ derivatives have demonstrated significant activity against a variety of microbial pathogens, including bacteria and fungi.[26] Notably, certain synthetic THIQs have shown potent bactericidal activity against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[26][27] The mechanism of antimicrobial action can involve the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane. The broad-spectrum potential of THIQs makes them attractive candidates for the development of new antibiotics to combat the growing threat of antimicrobial resistance.[28]
Table 4: Antimicrobial Activity of Representative Tetrahydroisoquinoline Derivatives
| Compound Class/ID | Microorganism | MIC (µg/mL) | Reference(s) |
| 2-(1H-indol-3-yl)tetrahydroquinolines | Staphylococcus aureus (MRSA) | < 1.0 | [27] |
| HSN584 | Staphylococcus aureus (MRSA) | 4 - 8 | [28] |
| HSN739 | Staphylococcus aureus (MRSA) | 4 - 8 | [28] |
| Carvacrol | Staphylococcus aureus (MRSA) | 362.0 - 1024.0 | [29] |
| Thymol | Staphylococcus aureus (MRSA) | 512.0 - ≥2048 | [29] |
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of THIQ derivatives stem from their ability to modulate a variety of cellular signaling pathways. Visualizing these pathways is crucial for understanding their mechanisms of action and for designing more potent and selective inhibitors.
KRAS Signaling Pathway in Cancer
The KRAS protein is a small GTPase that acts as a molecular switch in signal transduction, regulating cell growth, differentiation, and survival. Mutations in the KRAS gene are common in many cancers and lead to the constitutive activation of downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting uncontrolled cell proliferation. Certain THIQ derivatives have been shown to inhibit KRAS signaling, representing a promising strategy for treating KRAS-mutant cancers.
VEGF Signaling in Angiogenesis
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) play a crucial role in angiogenesis, the formation of new blood vessels. In cancer, tumors induce angiogenesis to obtain the necessary nutrients and oxygen for their growth and metastasis. The binding of VEGF to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival. THIQ derivatives that inhibit VEGF signaling can effectively block tumor-induced angiogenesis.
Dopaminergic Signaling Pathway
Dopamine is a key neurotransmitter in the brain involved in motor control, motivation, reward, and cognition. Dopaminergic signaling is tightly regulated by the release of dopamine from presynaptic neurons, its binding to dopamine receptors on postsynaptic neurons, and its reuptake by the dopamine transporter (DAT). Dysregulation of this pathway is implicated in several neurological and psychiatric disorders. THIQ derivatives can modulate dopaminergic signaling by interacting with dopamine receptors and the dopamine transporter.
Experimental Protocols
The synthesis and biological evaluation of THIQ derivatives involve a range of established experimental protocols. This section provides an overview of key methodologies.
Synthesis of the Tetrahydroisoquinoline Core
Two classical and widely used methods for the synthesis of the THIQ scaffold are the Pictet-Spengler reaction and the Bischler-Napieralski reaction.
3.1.1. Pictet-Spengler Reaction
This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the THIQ ring.[24][30][31]
-
General Procedure:
-
Dissolve the β-arylethylamine in a suitable solvent (e.g., methanol, dichloromethane).
-
Add the aldehyde or ketone to the solution.
-
Add an acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid).
-
Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent.
-
3.1.2. Bischler-Napieralski Reaction
This method involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the corresponding THIQ.[7][32][33]
-
General Procedure:
-
Reflux the β-phenylethylamide with a dehydrating agent (e.g., phosphorus oxychloride, phosphorus pentoxide) in an inert solvent (e.g., toluene, acetonitrile).
-
After completion of the cyclization, cool the reaction mixture and carefully quench with ice-water.
-
Basify the mixture and extract the 3,4-dihydroisoquinoline intermediate.
-
Reduce the intermediate to the THIQ using a reducing agent (e.g., sodium borohydride).
-
Purify the final product by crystallization or column chromatography.[6][15]
-
In Vitro Biological Assays
A variety of in vitro assays are employed to evaluate the pharmacological activity of THIQ derivatives.
3.2.1. Cytotoxicity Assays (Anticancer)
-
MTT Assay: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][9][20][21][30]
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the THIQ compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
-
SRB (Sulforhodamine B) Assay: This assay determines cell density based on the measurement of cellular protein content.[3][5][8][10][21]
-
Seed and treat cells as in the MTT assay.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB dye.
-
Wash away the unbound dye with acetic acid.
-
Solubilize the protein-bound dye with a Tris base solution.
-
Measure the absorbance at around 510-540 nm.
-
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis.[1][2][9][20]
-
Seed and treat cells as in other cytotoxicity assays.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the necessary substrates for the LDH-catalyzed reaction.
-
Measure the change in absorbance over time, which is proportional to the amount of LDH released.
-
3.2.2. Dopamine Transporter (DAT) Uptake Assay (Neuropharmacology)
This assay measures the ability of a compound to inhibit the reuptake of dopamine by the dopamine transporter.[34][35]
-
Culture cells expressing the dopamine transporter (e.g., hDAT-CHO cells).
-
Pre-incubate the cells with the THIQ test compound or vehicle.
-
Add radiolabeled dopamine (e.g., [3H]dopamine) to the cells and incubate for a short period.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.
-
Determine the inhibitory potency (IC50) of the compound.
3.2.3. Plaque Reduction Assay (Antiviral)
This assay is used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[4][6][15][22][36]
-
Seed a monolayer of host cells in a multi-well plate.
-
Infect the cells with a known amount of virus in the presence of varying concentrations of the THIQ compound.
-
Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus.
-
Incubate the plates for several days to allow for plaque formation.
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques in each well and calculate the percentage of plaque reduction to determine the IC50 value.
3.2.4. Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][14][36][37]
-
Prepare a series of two-fold dilutions of the THIQ compound in a liquid growth medium in a 96-well plate (broth microdilution method).
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plate under appropriate conditions for microbial growth.
-
Visually inspect the wells for turbidity (growth) or use a plate reader to measure absorbance.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
The tetrahydroisoquinoline core represents a remarkably versatile and biologically significant scaffold in the realm of drug discovery. Its presence in a wide array of natural products and its proven success as a privileged structure have cemented its importance in medicinal chemistry. The diverse pharmacological activities of THIQ derivatives, spanning from anticancer and neuropharmacological to antiviral and antimicrobial effects, highlight the vast therapeutic potential of this heterocyclic system. The ability of the THIQ core to interact with a multitude of biological targets, including key enzymes and receptors in critical signaling pathways, provides a rich platform for the design and development of novel therapeutic agents. The experimental protocols outlined in this guide offer a foundational framework for the synthesis and biological evaluation of new THIQ-based compounds. As our understanding of the intricate roles of THIQ derivatives in modulating cellular processes continues to expand, so too will the opportunities for harnessing this privileged scaffold to address a wide range of unmet medical needs. Further exploration of the structure-activity relationships and mechanisms of action of THIQ compounds will undoubtedly pave the way for the discovery of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.
References
- 1. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. praxilabs.com [praxilabs.com]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 14. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]
- 20. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 23. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]
- 24. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Potent in vitro methicillin-resistant Staphylococcus aureus activity of 2-(1H-indol-3-yl)tetrahydroquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. mdpi.com [mdpi.com]
- 30. organicreactions.org [organicreactions.org]
- 31. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 32. benchchem.com [benchchem.com]
- 33. organicreactions.org [organicreactions.org]
- 34. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids [mdpi.com]
- 35. frontiersin.org [frontiersin.org]
- 36. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 37. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
The Chemical Reactivity of Brominated Tetrahydroisoquinolines: A Technical Guide for Drug Discovery and Development
Abstract: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3] The introduction of a bromine atom onto the THIQ backbone provides a versatile synthetic handle for further molecular elaboration, enabling the exploration of chemical space and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the chemical reactivity of brominated tetrahydroisoquinolines, focusing on key transformations relevant to drug discovery and development. Detailed experimental protocols, quantitative data, and visual representations of reaction workflows and relevant signaling pathways are presented to support researchers in this field.
Introduction to Brominated Tetrahydroisoquinolines
The tetrahydroisoquinoline nucleus is a common motif in a vast array of alkaloids and pharmacologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antibacterial, antiviral, and neuroprotective effects.[1][2][3] Bromination of the tetrahydroisoquinoline core, typically at the 5-, 6-, 7-, or 8-position of the aromatic ring, significantly enhances its synthetic utility. The bromine atom serves as a key functional group for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions and metal-halogen exchange followed by electrophilic quench. These reactions are instrumental in building molecular complexity and generating libraries of novel compounds for biological screening.
Key Chemical Transformations of Brominated Tetrahydroisoquinolines
The reactivity of brominated tetrahydroisoquinolines is dominated by transformations that leverage the carbon-bromine bond. The primary reactions discussed in this guide are Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation-electrophilic quench.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a brominated tetrahydroisoquinoline and an organoboron reagent, such as a boronic acid or boronic ester.[4] This reaction is catalyzed by a palladium complex and requires a base. It is highly valued for its mild reaction conditions, functional group tolerance, and the commercial availability of a diverse range of boronic acids.[4]
| Entry | Brominated THIQ | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-Bromo-1,2,3,4-tetrahydroisoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [5] |
| 2 | 6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O | 90 | 4 | 78 | [5] |
| 3 | 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline | 3-Thienylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 16 | 92 | [6] |
| 4 | N-Boc-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | (4-Pinacolylborono)phenylalanine ethyl ester | PdCl₂(PCy₃)₂ (3) | Cs₂CO₃ | Dioxane | 100 | 12 | 75 | [7] |
| 5 | N-Boc-8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | Naphthalene-1-boronic acid | Pd₂(dba)₃ (2), XPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 88 | [7] |
A general procedure for the Suzuki-Miyaura coupling of a brominated tetrahydroisoquinoline is as follows:
-
Reaction Setup: To a dry round-bottom flask or reaction vial, add the brominated tetrahydroisoquinoline (1.0 equiv), the corresponding boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.[8]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-Dioxane) and water (e.g., in a 4:1 to 10:1 ratio) via syringe. The solvent mixture should be previously degassed by bubbling with the inert gas for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the reaction mixture.[8]
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously for the required reaction time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as Ethyl Acetate (EtOAc). Wash the organic layer with water and then with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system to isolate the pure product.[8]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an aryl halide (the brominated tetrahydroisoquinoline) with a primary or secondary amine.[9][10] This reaction is catalyzed by a palladium complex with a suitable phosphine ligand and requires a strong base.[9][11] It has become a cornerstone of medicinal chemistry for the synthesis of arylamines.
| Entry | Brominated THIQ | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | this compound | Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (5) | NaOtBu | Toluene | 100 | 16 | 91 |[11] | | 2 | 6-Bromo-2-chloro-1,2,3,4-tetrahydroisoquinoline | Benzophenone imine (NH₃ equivalent) | Pd₂(dba)₃ (2.5) | XPhos (6) | LHMDS | Dioxane | 100 | 14 | 85 |[11] | | 3 | 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline | Piperidine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 20 | 78 |[12] | | 4 | N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline | Aniline | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 18 | 82 |[9] | | 5 | 8-Bromo-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | N-Methylpiperazine | Pd(OAc)₂ (3) | DavePhos (6) | NaOtBu | Dioxane | 100 | 12 | 89 |[9] |
A general procedure for the Buchwald-Hartwig amination of a brominated tetrahydroisoquinoline is as follows:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos), and the base (e.g., NaOtBu) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the brominated tetrahydroisoquinoline and the desired amine.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.[11]
-
Reaction Execution: Seal the tube and heat the reaction mixture to the specified temperature (typically 90-110 °C).
-
Monitoring and Workup: Stir for the indicated time, monitoring the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[11]
Lithiation and Electrophilic Quench
Lithiation of N-protected tetrahydroisoquinolines, followed by trapping with an electrophile, provides a powerful method for the introduction of substituents at the C-1 position.[13][14] This reaction typically involves the deprotonation of the C-1 proton with a strong organolithium base, such as n-butyllithium, to form a 1-lithiated intermediate. This nucleophilic intermediate can then react with a variety of electrophiles.
| Entry | N-Boc-THIQ | Electrophile | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | N-Boc-1,2,3,4-tetrahydroisoquinoline | Iodomethane | n-BuLi | THF | -50 | < 5 min | 95 |[13][15] | | 2 | N-Boc-1,2,3,4-tetrahydroisoquinoline | Benzaldehyde | n-BuLi | THF | -50 | < 5 min | 88 |[13][15] | | 3 | N-Boc-1,2,3,4-tetrahydroisoquinoline | Acetone | n-BuLi | THF | -50 | < 5 min | 92 |[13] | | 4 | N-Boc-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | N,N-Dimethylformamide | n-BuLi | THF | -78 | 30 min | 75 |[16] | | 5 | N-Boc-1,2,3,4-tetrahydroisoquinoline | Methyl cyanoformate | n-BuLi | THF | -78 | 1 h | 65 (ortho-acylated) |[16] |
A general procedure for the lithiation and electrophilic quench of an N-Boc-tetrahydroisoquinoline is as follows:
-
Reaction Setup: To a solution of N-Boc-tetrahydroisoquinoline in anhydrous THF under an inert atmosphere, cool the mixture to -50 °C.
-
Lithiation: Slowly add a solution of n-butyllithium in hexanes. The reaction is typically very fast and can be monitored by in situ IR spectroscopy.[13][15]
-
Electrophilic Quench: After a short period (e.g., < 5 minutes), add the desired electrophile to the reaction mixture.
-
Workup: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Signaling Pathways and Biological Relevance
Tetrahydroisoquinoline derivatives have been shown to interact with a variety of biological targets and signaling pathways, highlighting their potential as therapeutic agents. Their biological activity is often modulated by the substituents introduced through the chemical transformations described above.
For instance, certain tetrahydroisoquinoline derivatives act as antagonists at dopamine D2 and D3 receptors, which are important targets in the treatment of neuropsychiatric disorders.[17] Others have been investigated as inhibitors of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.[2] The ability to functionalize the THIQ core allows for the fine-tuning of receptor affinity and selectivity.
Experimental and Synthetic Workflows
The synthesis and functionalization of brominated tetrahydroisoquinolines follow a structured workflow, from the initial bromination to the final purification of the desired products. The following diagrams illustrate typical experimental workflows for the key reactions discussed in this guide.
General Workflow for Suzuki-Miyaura Coupling
References
- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Synthesis of aryl-substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions | Semantic Scholar [semanticscholar.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of substituted tetrahydroisoquinolines by lithiation then electrophilic quench - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 6-Bromo-1,2,3,4-tetrahydroisoquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-1,2,3,4-tetrahydroisoquinoline. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for solubility assessment, including detailed experimental protocols and a summary of qualitative solubility information inferred from available chemical data.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀BrN | [1] |
| Molecular Weight | 212.09 g/mol | [1] |
| CAS Number | 226942-29-6 | [1][2] |
| Appearance | Colorless oil (as free base) | [2] |
| Form | Solid (as hydrochloride salt) |
Solubility Profile
Currently, specific quantitative solubility data for this compound in common organic solvents is not extensively reported in the literature. However, based on its chemical structure—a substituted tetrahydroisoquinoline ring—and information from related compounds, a qualitative solubility profile can be inferred. The presence of a polar secondary amine and a brominated aromatic ring suggests a degree of solubility in a range of organic solvents.
Table of Qualitative Solubility:
| Solvent | Predicted Qualitative Solubility | Rationale |
| Methanol, Ethanol | Soluble | The polar protic nature of these alcohols can interact with the secondary amine. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |
| N,N-Dimethylformamide (DMF) | Soluble | A polar aprotic solvent, similar in dissolving power to DMSO. |
| Dichloromethane (DCM) | Soluble | A common solvent for a wide range of organic compounds. |
| Ethyl Acetate | Soluble to Sparingly Soluble | Purification protocols mention the use of ethyl acetate, indicating solubility.[2] |
| Acetonitrile | Soluble | A polar aprotic solvent commonly used in chromatography for similar compounds. |
| Hexanes | Sparingly Soluble to Insoluble | As a nonpolar solvent, it is less likely to effectively solvate the polar functional groups of the molecule. Used as an anti-solvent in chromatography.[2] |
Experimental Protocols for Solubility Determination
To obtain precise and reproducible quantitative solubility data, standardized experimental protocols are crucial. The following methodologies are recommended for determining the equilibrium solubility of this compound.
3.1. General Workflow for Solubility Assessment
A systematic approach is necessary for a thorough solubility assessment. The following workflow outlines the key stages from initial screening to quantitative determination.
3.2. Qualitative Solubility Screening
This rapid method is useful for estimating solubility in a variety of solvents to inform the selection for quantitative analysis.
-
Objective: To quickly assess the approximate solubility.
-
Materials:
-
This compound
-
Selection of organic solvents
-
Small test tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Add approximately 1-2 mg of the compound to a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
Record the observation as "freely soluble," "sparingly soluble," or "insoluble."[3][4]
-
3.3. Quantitative Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and accurate technique for determining the equilibrium solubility of a compound.[3][5]
-
Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.
-
Materials:
-
This compound
-
Chosen organic solvent(s)
-
Scintillation vials or flasks with secure caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
-
Procedure:
-
Add an excess amount of this compound to a vial. The excess solid should be clearly visible.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.[3]
-
Carefully withdraw an aliquot of the clear supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.[3]
-
Dilute the filtered solution with a suitable solvent and analyze the concentration of the compound using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units such as mg/mL, g/L, or mol/L.[3]
Logical Framework for Solubility Analysis
The solubility of an organic compound is governed by its structural features and the properties of the solvent. The following diagram illustrates the interplay of these factors.
References
An In-depth Technical Guide to the Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline: Key Intermediates and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key synthetic routes to 6-Bromo-1,2,3,4-tetrahydroisoquinoline, a crucial building block in the development of various pharmacologically active compounds. This document details the primary intermediates, offers step-by-step experimental protocols for two major synthetic pathways, and presents quantitative data to facilitate reproducibility and optimization.
Introduction
This compound is a heterocyclic scaffold of significant interest in medicinal chemistry. Its substituted derivatives have been explored for a range of biological activities, making the efficient and scalable synthesis of this core structure a critical aspect of drug discovery and development. This guide will focus on two classical and widely applicable methods for the synthesis of the tetrahydroisoquinoline ring system: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. Both pathways commence from the key intermediate, 3-bromophenethylamine, which is synthesized from commercially available 3-bromophenylacetonitrile.
Key Intermediates
The synthesis of this compound relies on the preparation of several key intermediates. The primary starting material for these syntheses is 3-bromophenylacetonitrile.
Table 1: Key Intermediates in the Synthesis of this compound
| Intermediate Name | Structure | Starting Material |
| 3-Bromophenethylamine | ![]() | 3-Bromophenylacetonitrile |
| N-(3-Bromophenethyl)formamide | ![]() | 3-Bromophenethylamine |
| 6-Bromo-3,4-dihydroisoquinoline | ![]() | N-(3-Bromophenethyl)formamide |
Synthetic Pathways
Two primary synthetic strategies for obtaining this compound are detailed below. Both pathways begin with the synthesis of the crucial intermediate, 3-bromophenethylamine.
Synthesis of the Common Precursor: 3-Bromophenethylamine
The initial step in both synthetic routes is the reduction of 3-bromophenylacetonitrile to 3-bromophenethylamine.
Experimental Protocol: Synthesis of 3-Bromophenethylamine
-
Materials: 3-Bromophenylacetonitrile, Raney Nickel (catalyst), Methanol or Ethanol, Hydrogen gas.
-
Procedure:
-
In a pressure reactor, add 3-bromophenylacetonitrile and a catalytic amount of Raney Nickel to methanol or ethanol.
-
Pressurize the reactor with hydrogen gas.
-
The reaction mixture is stirred at a controlled temperature until the reduction is complete (monitored by TLC or GC).
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 3-bromophenethylamine.
-
Table 2: Quantitative Data for the Synthesis of 3-Bromophenethylamine
| Parameter | Value | Reference |
| Starting Material | 3-Bromophenylacetonitrile | [1] |
| Catalyst | Raney Nickel | [1] |
| Solvent | Methanol or Ethanol | [1] |
| Reactant | Hydrogen Gas | [1] |
| Yield | High (specific yield not detailed in the reference) | [1] |
Pathway A: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a straightforward method for the synthesis of tetrahydroisoquinolines involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. In this case, 3-bromophenethylamine is reacted with formaldehyde.
Experimental Protocol: Pictet-Spengler Synthesis of this compound
-
Materials: 3-Bromophenethylamine, Formaldehyde (or a formaldehyde equivalent like paraformaldehyde or dimethoxymethane), Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid).
-
Procedure:
-
Dissolve 3-bromophenethylamine in a suitable solvent.
-
Add formaldehyde and the acid catalyst.
-
The mixture is heated to reflux and the reaction is monitored for completion.
-
After completion, the reaction mixture is cooled and the pH is adjusted with a base to precipitate the product.
-
The crude product is collected by filtration and purified by recrystallization or column chromatography.
-
Table 3: Representative Quantitative Data for Pictet-Spengler Reactions
| Parameter | Value |
| Starting Material | β-arylethylamine |
| Reagent | Aldehyde/Ketone |
| Catalyst | Strong Acid (HCl, TFA) |
| Temperature | Reflux |
| Yield | Moderate to High (dependent on substrate) |
Pathway B: Bischler-Napieralski Reaction
The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline, which is then reduced to the corresponding tetrahydroisoquinoline. This two-step sequence provides an alternative route to the target molecule.
Experimental Protocol: Bischler-Napieralski Synthesis of this compound
-
Step 1: Synthesis of N-(3-Bromophenethyl)formamide
-
Materials: 3-Bromophenethylamine, Formic acid or ethyl formate.
-
Procedure:
-
3-Bromophenethylamine is reacted with an excess of formic acid or ethyl formate.
-
The mixture is heated to reflux for several hours.
-
The excess formylating agent is removed under reduced pressure to yield the crude N-(3-Bromophenethyl)formamide, which can be used in the next step without further purification.
-
-
-
Step 2: Cyclization to 6-Bromo-3,4-dihydroisoquinoline
-
Materials: N-(3-Bromophenethyl)formamide, Dehydrating agent (e.g., phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃)).
-
Procedure:
-
The crude N-(3-Bromophenethyl)formamide is treated with a dehydrating agent.
-
The mixture is heated at an elevated temperature to effect cyclization.
-
The reaction is quenched by carefully adding the mixture to ice-water.
-
The aqueous solution is made alkaline and the product is extracted with an organic solvent.
-
The organic extracts are dried and concentrated to give the crude 6-Bromo-3,4-dihydroisoquinoline.
-
-
-
Step 3: Reduction to this compound
-
Materials: 6-Bromo-3,4-dihydroisoquinoline, Sodium borohydride (NaBH₄), Methanol or Ethanol.
-
Procedure:
-
The crude 6-Bromo-3,4-dihydroisoquinoline is dissolved in methanol or ethanol.
-
Sodium borohydride is added portion-wise at a low temperature (e.g., 0 °C).
-
The reaction is stirred until the reduction is complete.
-
The solvent is removed, and the residue is partitioned between water and an organic solvent.
-
The organic layer is dried and concentrated to yield the final product, this compound, which can be further purified by standard methods.
-
-
Table 4: Representative Quantitative Data for Bischler-Napieralski and Reduction Steps
| Reaction Step | Starting Material | Key Reagents | Typical Yield |
| Formylation | 3-Bromophenethylamine | Formic acid / Ethyl formate | High |
| Cyclization | N-(3-Bromophenethyl)formamide | PPA / POCl₃ | Moderate to High |
| Reduction | 6-Bromo-3,4-dihydroisoquinoline | NaBH₄ | High |
Characterization
The identity and purity of the key intermediates and the final product, this compound, should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed structural information.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups present in the molecules.
-
Melting Point Analysis: To assess the purity of solid compounds.
Conclusion
This technical guide has outlined two robust and well-established synthetic routes for the preparation of this compound, a valuable building block in pharmaceutical research. By providing detailed experimental protocols and summarizing key quantitative data, this document aims to serve as a practical resource for researchers and scientists in the field of drug development and organic synthesis. The choice between the Pictet-Spengler and Bischler-Napieralski routes will depend on factors such as substrate compatibility, desired scale, and available reagents. Both methods, however, offer reliable access to this important heterocyclic scaffold.
References
An In-depth Technical Guide to 6-Bromo-1,2,3,4-tetrahydroisoquinoline: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of 6-Bromo-1,2,3,4-tetrahydroisoquinoline. This compound serves as a crucial building block in medicinal chemistry, particularly in the development of novel therapeutics.
Introduction and Historical Context
The discovery of this compound is intrinsically linked to the broader history of the tetrahydroisoquinoline scaffold, a core structure in many natural products and pharmacologically active molecules. The foundational methods for synthesizing the tetrahydroisoquinoline ring system, the Pictet-Spengler and Bischler-Napieralski reactions, were developed in the late 19th and early 20th centuries. These reactions opened the door for the synthesis of a vast array of substituted tetrahydroisoquinolines, including halogenated derivatives like the 6-bromo compound.
While a definitive "first synthesis" of this compound is not prominently documented in early literature, a notable and well-described synthesis was published in 2009. This method, employing a reductive amination approach, provided a clear protocol and characterization of the hydrochloride salt of the compound. The interest in this specific molecule has grown due to its potential as an intermediate in the synthesis of targeted therapeutic agents. For instance, it has been identified as a precursor for the development of Rho-related protein kinase (ROCK) inhibitors and Liver X Receptor (LXR) modulators, both of which are significant targets in modern drug discovery.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound and its hydrochloride salt is presented below.
| Property | Value | Source |
| Chemical Formula | C₉H₁₀BrN | PubChem |
| Molecular Weight | 212.09 g/mol | PubChem |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point (HCl salt) | 131-132 °C | Taylor & Francis Online[1] |
| CAS Number | 226942-29-6 | PubChem |
Spectroscopic Data Summary:
| Technique | Key Features |
| ¹H NMR | Spectral data available on platforms like ChemicalBook.[2] |
| ¹³C NMR | Spectral data available on platforms like ChemicalBook.[2] |
| Infrared (IR) | Spectral data available on platforms like ChemicalBook.[2] |
| Mass Spectrometry (MS) | The mass spectrum will display a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance).[3] |
Key Synthetic Methodologies
The synthesis of this compound can be approached through modifications of classical tetrahydroisoquinoline syntheses. Below are detailed protocols for two key methods.
Reductive Amination of a Schiff's Base (2009)
This method describes the synthesis of the hydrochloride salt of this compound.[1]
Experimental Protocol:
-
Formation of 6-Bromo-2-tert-butyl-1,2,3,4-tetrahydroisoquinoline:
-
To a stirred solution of 2,2,6,6-tetramethylpiperidine (3.45 mL, 0.022 mol) in 90 mL of dry THF at -40°C under argon, n-BuLi solution in pentanes (11.3 mL of 1.7 M, 0.022 mol) is added.
-
The mixture is stirred for 25 minutes at the same temperature.
-
The corresponding Schiff's base (0.011 mol) dissolved in dry THF (30 mL) is added portionwise, maintaining the temperature at -40°C.
-
The mixture is stirred at -15 to -20°C for 1.5 hours, then recooled to -40°C.
-
DMF (2.5 mL, 0.03 mol) is injected in three portions.
-
-
Removal of the tert-butyl group:
-
1-Chloroethyl chloroformate (15 mL) is added at once to 6-Bromo-2-tert-butyl-1,2,3,4-tetrahydroisoquinoline (1.32 g, 0.0049 mol).
-
The reaction mixture is refluxed overnight under a calcium chloride tube.
-
The mixture is evaporated to dryness.
-
The residue is refluxed for 4 hours in methanol (15 mL) and then evaporated to dryness to yield the crude product.
-
Quantitative Data:
| Product | Yield |
| This compound Hydrochloride | 74% |
Logical Workflow for Reductive Amination Synthesis:
Synthesis of this compound-1-carboxylic Acid
This method, detailed in a Chinese patent, describes the synthesis of a closely related derivative and provides a valuable alternative synthetic strategy.[4]
Experimental Protocol:
-
Reduction of 3-bromophenylacetonitrile: 3-bromophenylacetonitrile is reduced to 3-bromophenethylamine.
-
Amidation: The resulting amine is reacted with an acylating agent.
-
Ring Closure (Cyclization): The acylated intermediate undergoes an acid-catalyzed ring closure.
-
Hydrolysis: The final step involves the hydrolysis of the ester or amide group to yield the carboxylic acid.
Quantitative Data (Selected Step):
| Reaction | Reactants | Reagents | Temperature | Time | Yield |
| Hydrolysis | 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (35.0g) | 10M sulfuric acid (200mL) | Reflux | 6h | 76.4% |
Logical Workflow for Carboxylic Acid Derivative Synthesis:
Role in Drug Discovery and Development
This compound is a valuable scaffold in medicinal chemistry. The bromo-substituent provides a handle for further functionalization, typically through cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives.
Signaling Pathway Context (Hypothetical for a ROCK Inhibitor):
The Rho/ROCK signaling pathway is implicated in various cellular processes, and its dysregulation is associated with several diseases. Inhibitors of this pathway are of significant therapeutic interest. A hypothetical signaling pathway diagram illustrating the point of intervention for a ROCK inhibitor derived from this compound is shown below.
Conclusion
This compound, while not having an extensively documented early history, has emerged as a significant synthetic intermediate. Its preparation is achievable through established synthetic routes, and its utility in the generation of diverse molecular libraries makes it a compound of high interest for researchers in drug discovery and development. The ability to functionalize the 6-position provides a powerful tool for structure-activity relationship studies and the optimization of lead compounds targeting a variety of biological pathways.
References
Methodological & Application
Application Notes and Protocols: 6-Bromo-1,2,3,4-tetrahydroisoquinoline as a Precursor for Neurological Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-bromo-1,2,3,4-tetrahydroisoquinoline as a versatile precursor for the synthesis of novel neurological drug candidates, with a focus on anticonvulsant agents. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways and biological mechanisms are presented to facilitate research and development in this area.
Introduction
The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 6-position provides a key functional handle for further chemical modifications, enabling the synthesis of diverse libraries of compounds for neurological drug discovery. This document focuses on the synthesis and biological evaluation of a series of N-substituted 2-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)acetamide derivatives, which have shown promise as potent anticonvulsant agents.
Data Presentation
The following table summarizes the in vivo anticonvulsant activity of a series of N-benzyl-2-acetamidopropionamide derivatives, which share a similar pharmacophore with the target compounds derived from this compound. The data is presented to illustrate the structure-activity relationship (SAR) for this class of compounds.
| Compound ID | R Group (at 3-position) | MES ED₅₀ (mg/kg, i.p. in mice)[1][2] | Neurotoxicity TD₅₀ (mg/kg, i.p. in mice)[1] | Protective Index (PI = TD₅₀/ED₅₀)[1] |
| 1 | -OCH₃ | 8.3 | >100 | >12 |
| 2 | -OCH₂CH₃ | 17.3 | >100 | >5.8 |
| 3 | -Cl | >100 | Not Determined | Not Determined |
| 4 | -Br | >100 | Not Determined | Not Determined |
| 5 | -I | >100 | Not Determined | Not Determined |
| (R)-1 | -OCH₃ | 4.5 | 27 | 6.0 |
| (S)-1 | -OCH₃ | >100 | Not Determined | Not Determined |
| Phenytoin | (Reference Drug) | 6.5 | 68 | 10.5 |
Experimental Protocols
Synthesis of N-benzyl-2-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)acetamide
This protocol details the synthesis of a representative anticonvulsant agent derived from this compound.
Step 1: Synthesis of 2-bromo-N-benzylacetamide
-
To a solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 2-bromoacetyl bromide (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield 2-bromo-N-benzylacetamide as a white solid.
Step 2: N-Alkylation of this compound
-
To a solution of this compound (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 2-bromo-N-benzylacetamide (1.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford N-benzyl-2-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)acetamide.
Mandatory Visualization
Synthetic Workflow
Caption: Synthetic workflow for the preparation of the target compound.
Proposed Mechanism of Anticonvulsant Action
The anticonvulsant activity of N-substituted 2-(tetrahydroisoquinolin-2-yl)acetamide derivatives is believed to be mediated through the modulation of voltage-gated sodium channels and/or the enhancement of GABAergic neurotransmission.
Caption: Proposed signaling pathways for anticonvulsant activity.
References
Application Notes and Protocols for the Synthesis of Chemical Libraries Using 6-Bromo-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Its rigid framework and defined stereochemical centers make it an ideal starting point for the construction of diverse chemical libraries aimed at identifying novel therapeutic agents. The presence of a bromine atom at the 6-position of the THIQ scaffold, as in 6-Bromo-1,2,3,4-tetrahydroisoquinoline, provides a versatile handle for introducing molecular diversity through various cross-coupling reactions. This document outlines detailed protocols for the synthesis of a chemical library based on this scaffold, focusing on N-acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination reactions. These methods allow for the systematic exploration of the chemical space around the THIQ core, facilitating the discovery of new drug candidates.
Derivatives of the tetrahydroisoquinoline scaffold have shown significant potential as modulators of various biological targets, including dopamine receptors.[3][4][5] The ability to generate a library of analogs with diverse substituents allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).
Experimental Protocols
General Workflow for Library Synthesis
The synthesis of a diverse chemical library from this compound can be achieved through a systematic, multi-step process. The workflow allows for the introduction of diversity at two key positions: the nitrogen atom of the heterocycle and the 6-position of the aromatic ring.
Caption: General workflow for the synthesis of a chemical library from this compound.
Protocol 1: N-Acylation of this compound
This protocol describes the parallel synthesis of a library of N-acyl-6-bromo-1,2,3,4-tetrahydroisoquinoline derivatives.
Materials:
-
This compound
-
A library of acid chlorides or acid anhydrides
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas
-
96-well reaction block or individual reaction vials
Procedure:
-
To each well of a 96-well reaction block, add a solution of this compound (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (1.5 eq.) to each well.
-
In a separate 96-well plate, prepare solutions of a diverse set of acid chlorides or acid anhydrides (1.2 eq.) in anhydrous DCM.
-
Transfer the acylating agent solutions to the corresponding wells of the reaction block containing the tetrahydroisoquinoline.
-
Seal the reaction block and shake at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water to each well.
-
Perform a liquid-liquid extraction by adding DCM to each well, shaking, and then carefully removing the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic extracts over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude N-acylated products.
-
Purify the products by flash column chromatography or preparative HPLC.
Protocol 2: Suzuki-Miyaura Coupling for C-6 Arylation
This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling of N-protected-6-bromo-1,2,3,4-tetrahydroisoquinoline with a library of boronic acids. An N-acyl protecting group from Protocol 1 is assumed.
Materials:
-
N-Acyl-6-bromo-1,2,3,4-tetrahydroisoquinoline library
-
A library of aryl or heteroaryl boronic acids
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/Ethanol/water)
-
Nitrogen or Argon gas
-
96-well reaction block or individual reaction vials suitable for heating
Procedure:
-
To each reaction vessel, add the N-acyl-6-bromo-1,2,3,4-tetrahydroisoquinoline derivative (1.0 eq.), the corresponding boronic acid (1.5 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the reaction vessel with an inert gas (repeat three times).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 3: Buchwald-Hartwig Amination for C-6 Amination
This protocol details the palladium-catalyzed Buchwald-Hartwig amination of N-protected-6-bromo-1,2,3,4-tetrahydroisoquinoline with a library of primary or secondary amines.
Materials:
-
N-Acyl-6-bromo-1,2,3,4-tetrahydroisoquinoline library
-
A library of primary or secondary amines
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Nitrogen or Argon gas
-
Glovebox or Schlenk line
-
96-well reaction block or individual reaction vials suitable for heating
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.02 eq.), the phosphine ligand (0.04 eq.), and the base (1.4 eq.) to each reaction vessel.
-
Add the N-acyl-6-bromo-1,2,3,4-tetrahydroisoquinoline derivative (1.0 eq.) and the corresponding amine (1.2 eq.).
-
Add the anhydrous, degassed solvent.
-
Seal the reaction vessels and heat the mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Data Presentation
The following tables present representative data for the diversification of the this compound scaffold. Yields are illustrative and may vary depending on the specific substrates and reaction conditions.
Table 1: N-Acylation of this compound
| Entry | Acylating Agent | Product | Yield (%) |
| 1 | Acetyl chloride | N-Acetyl-6-bromo-1,2,3,4-tetrahydroisoquinoline | 95 |
| 2 | Benzoyl chloride | N-Benzoyl-6-bromo-1,2,3,4-tetrahydroisoquinoline | 92 |
| 3 | Propionic anhydride | N-Propionyl-6-bromo-1,2,3,4-tetrahydroisoquinoline | 90 |
| 4 | Isobutyryl chloride | N-Isobutyryl-6-bromo-1,2,3,4-tetrahydroisoquinoline | 88 |
| 5 | Methoxyacetyl chloride | N-(Methoxyacetyl)-6-bromo-1,2,3,4-tetrahydroisoquinoline | 85 |
Table 2: Suzuki-Miyaura Coupling of N-Acetyl-6-bromo-1,2,3,4-tetrahydroisoquinoline
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | N-Acetyl-6-phenyl-1,2,3,4-tetrahydroisoquinoline | 85 |
| 2 | 4-Methoxyphenylboronic acid | N-Acetyl-6-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | 82 |
| 3 | 3-Pyridinylboronic acid | N-Acetyl-6-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline | 75 |
| 4 | Thiophene-2-boronic acid | N-Acetyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline | 78 |
| 5 | 4-Fluorophenylboronic acid | N-Acetyl-6-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline | 88 |
Table 3: Buchwald-Hartwig Amination of N-Acetyl-6-bromo-1,2,3,4-tetrahydroisoquinoline
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | N-Acetyl-6-morpholino-1,2,3,4-tetrahydroisoquinoline | 80 |
| 2 | Piperidine | N-Acetyl-6-piperidino-1,2,3,4-tetrahydroisoquinoline | 78 |
| 3 | Aniline | N-Acetyl-6-(phenylamino)-1,2,3,4-tetrahydroisoquinoline | 70 |
| 4 | Benzylamine | N-Acetyl-6-(benzylamino)-1,2,3,4-tetrahydroisoquinoline | 75 |
| 5 | Pyrrolidine | N-Acetyl-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline | 82 |
Signaling Pathway and Biological Relevance
Derivatives of the tetrahydroisoquinoline scaffold have been identified as potent modulators of dopamine receptors, which are G-protein coupled receptors (GPCRs) crucial for various physiological processes in the central nervous system.[3][5] Specifically, they have been investigated as allosteric modulators of D2 and D3 dopamine receptors, which are targets for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[4][6]
The following diagram illustrates a simplified signaling pathway for the D2 dopamine receptor and the potential point of intervention for a tetrahydroisoquinoline-based allosteric modulator.
Caption: Dopamine D2 receptor signaling pathway and allosteric modulation.
Allosteric modulators bind to a site on the receptor that is distinct from the binding site of the endogenous ligand (dopamine).[6] This can lead to a more nuanced modulation of receptor activity, offering potential advantages in terms of safety and efficacy compared to traditional orthosteric ligands. The synthesis of a diverse library of tetrahydroisoquinoline derivatives allows for the exploration of this allosteric space and the identification of compounds with optimized modulatory properties.
Conclusion
The this compound scaffold is a valuable starting point for the synthesis of diverse chemical libraries. The protocols outlined in these application notes provide a robust framework for the parallel synthesis of a wide range of analogs through N-acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The resulting libraries can be screened against various biological targets, with a particular focus on GPCRs such as dopamine receptors, to identify novel lead compounds for drug discovery programs. The systematic exploration of the chemical space around this privileged scaffold holds significant promise for the development of new therapeutics.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6414154B1 - Tetraisoquinoline derivatives as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
- 5. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Pictet-Spengler Reaction of 3-Bromophenethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pictet-Spengler reaction is a powerful and widely utilized method in organic synthesis for the construction of tetrahydroisoquinoline and β-carboline skeletons. These structural motifs are central to a vast array of natural products and pharmaceutically active compounds. The reaction involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone. This application note provides detailed protocols for the Pictet-Spengler reaction specifically tailored for 3-bromophenethylamine derivatives, which are important precursors in the development of novel therapeutics. The presence of a bromine atom on the aromatic ring can make the cyclization more challenging compared to electron-rich substrates, often necessitating specific reaction conditions.
Reaction Mechanism and Workflow
The Pictet-Spengler reaction proceeds through the initial formation of a Schiff base from the condensation of the 3-bromophenethylamine and an aldehyde. Under acidic conditions, the Schiff base is protonated to form a reactive iminium ion. The electron-rich aromatic ring then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution to form a spirocyclic intermediate. Subsequent deprotonation re-aromatizes the ring system, yielding the final 6-bromo-1,2,3,4-tetrahydroisoquinoline product.
Caption: General experimental workflow for the Pictet-Spengler reaction.
Quantitative Data Summary
The following table summarizes various reported conditions and yields for the Pictet-Spengler reaction of 3-bromophenethylamine derivatives.
| 3-Bromophenethylamine Derivative | Aldehyde/Ketone | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Trifluoroacetyl-3-bromophenethylamine | Paraformaldehyde | Acetic Acid / Sulfuric Acid | - | 20 | 16 | Good | |
| Methyl 3-bromophenethylcarbamate | 2-Oxoacetic acid | Concentrated H₂SO₄ | Tetrahydrofuran | 40 | - | 85.7 | [1] |
| 2-Bromo-4-methoxy-5-hydroxy-β-phenethylamine | Substituted acetaldehyde | Not specified | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Protocol 1: Pictet-Spengler Cyclization of N-Trifluoroacetyl-3-bromophenethylamine with Paraformaldehyde[1]
This protocol is suitable for electron-deficient phenethylamines.
Materials:
-
N-Trifluoroacetyl-3-bromophenethylamine
-
Paraformaldehyde
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a solution of N-trifluoroacetyl-3-bromophenethylamine in glacial acetic acid, add paraformaldehyde.
-
Carefully add concentrated sulfuric acid to the mixture.
-
Stir the reaction mixture at 20°C for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-bromo-N-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline.
Protocol 2: Synthesis of 6-Bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid[2]
This protocol represents a variation of the Pictet-Spengler reaction leading to a more complex tetrahydroisoquinoline derivative.
Materials:
-
Methyl 3-bromophenethylcarbamate
-
2-Oxoacetic acid
-
Concentrated Sulfuric Acid
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a three-necked flask, dissolve methyl 3-bromophenethylcarbamate (35.0 g) in tetrahydrofuran (200 mL).
-
Add 2-oxoacetic acid to the solution.
-
Carefully add concentrated sulfuric acid (50 mL) while maintaining the reaction temperature at 40°C.
-
Stir the reaction mixture at 40°C and monitor its progress.
-
After the reaction is complete, pour the mixture into 500 mL of ice-water.
-
Extract the aqueous layer with dichloromethane (3 x 150 mL).
-
Combine the organic phases and wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (yield: 85.7%).
Signaling Pathway and Logical Relationships
The mechanism of the Pictet-Spengler reaction for 3-bromophenethylamine is depicted below, highlighting the key intermediates.
Caption: Mechanism of the Pictet-Spengler reaction for 3-bromophenethylamine.
References
Application Notes and Protocols for the Derivatization of 6-Bromo-1,2,3,4-tetrahydroisoquinoline in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 6-Bromo-1,2,3,4-tetrahydroisoquinoline, a key scaffold in medicinal chemistry. The protocols focus on modifications at the 6-position and the secondary amine, which are crucial for developing structure-activity relationships (SAR) and discovering novel therapeutic agents. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prevalent feature in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2]
Introduction
The this compound scaffold offers two primary points for diversification: the bromine-substituted C6-position and the secondary amine at the N2-position. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. The secondary amine can be readily functionalized through N-alkylation or N-acylation reactions. These modifications enable a systematic exploration of the chemical space around the THIQ core to optimize biological activity, selectivity, and pharmacokinetic properties. This document will detail the experimental procedures for these key derivatization reactions and present illustrative SAR data from the literature to guide researchers in their drug discovery efforts.
Experimental Protocols
Protocol 1: N-Alkylation of this compound
This protocol describes the general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile or DMF, add potassium carbonate (2.0 eq) or triethylamine (1.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-alkylated product.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the 6-Position
This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of this compound (or its N-protected derivative) with a boronic acid or ester.
Materials:
-
This compound (or N-Boc-6-bromo-1,2,3,4-tetrahydroisoquinoline)
-
Aryl or heteroaryl boronic acid/ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., 4:1 dioxane:water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the 6-aryl or 6-heteroaryl-1,2,3,4-tetrahydroisoquinoline derivative.
Data Presentation: Illustrative SAR of Tetrahydroisoquinoline Derivatives
The following tables summarize representative SAR data for tetrahydroisoquinoline derivatives from the literature, highlighting the impact of substitutions on their biological activity. While not exclusively derived from this compound, this data provides valuable insights for the design of new analogs.
Table 1: Anticancer Activity of N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinoline Derivatives against various cancer cell lines. [3]
| Compound | R | Cell Line | GI₅₀ (µM) |
| 5f | 4-F-Ph | A549 | 0.011 |
| KB | 0.013 | ||
| KBvin | 0.015 | ||
| DU145 | 0.011 | ||
| 6b | 3,4,5-(OMe)₃-Ph | A549 | 0.19 |
| KB | 0.18 | ||
| KBvin | 0.18 | ||
| DU145 | 0.17 | ||
| 6d | 3-OMe, 4-OH, 5-Br-Ph | A549 | 0.0015 |
| KB | 0.0017 | ||
| KBvin | 0.0017 | ||
| DU145 | 0.0016 | ||
| 6e | 3-NH₂, 4-OMe-Ph | A549 | 0.11 |
| KB | 0.11 | ||
| KBvin | 0.12 | ||
| DU145 | 0.11 |
Table 2: Anticancer Activity of Tetrahydroisoquinoline Derivatives against Colon Cancer Cell Lines. [4]
| Compound | R | Cell Line | IC₅₀ (µM) |
| GM-3-16 | 4-CF₃-Ph | HCT116 | 1.6 |
| Colon 320 | 2.6 | ||
| GM-3-18 | 4-Cl-Ph | HCT116 | 0.9 |
| Colon 320 | 10.7 | ||
| GM-3-121 | 4-Et-Ph | HCT116 | 0.43 (µg/mL) |
| MDA-MB-231 | 0.37 (µg/mL) | ||
| Ishikawa | 0.01 (µg/mL) |
Table 3: Cytotoxicity of Tetrahydroisoquinoline Derivatives against Breast and Lung Cancer Cell Lines. [5]
| Compound | R | Cell Line | IC₅₀ (µM) |
| 10c | 3,5-di-F-Ph | A549 | 3.73 |
| 10d | 4-CF₃-Ph | A549 | 0.062 |
| MCF-7 | 0.58 | ||
| MDA-MB-231 | 1.003 | ||
| 10e | 3,5-di-CF₃-Ph | A549 | 0.033 |
| MCF-7 | 0.63 | ||
| 10f | 4-F-Ph | MCF-7 | 4.47 |
| 10h | 3,5-di-CF₃-Ph | MCF-7 | 0.087 |
Visualizations
The following diagrams illustrate the general workflow for the derivatization of this compound and a potential signaling pathway that could be targeted by these derivatives in the context of cancer therapy.
Caption: General workflow for the derivatization of this compound.
Caption: Postulated mechanism of anticancer action via inhibition of key signaling pathways.
Conclusion
The derivatization of this compound provides a versatile platform for the synthesis of diverse compound libraries for SAR studies. The protocols for N-alkylation and Suzuki-Miyaura coupling described herein are robust and adaptable to a wide range of substrates. The illustrative SAR data from the literature underscores the potential of this scaffold in the discovery of potent bioactive molecules, particularly in the area of oncology. By systematically exploring substitutions at the 6-position and the nitrogen atom, researchers can fine-tune the pharmacological properties of these compounds to develop novel drug candidates. The provided workflows and pathway diagrams serve as a guide for the rational design and synthesis of new 1,2,3,4-tetrahydroisoquinoline derivatives.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes: Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid Ester Derivatives
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active compounds.[1][2] Specifically, 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and its ester derivatives serve as crucial intermediates in the synthesis of cardiovascular drugs and other biologically active molecules.[3] Their constrained structure, analogous to phenylalanine, makes them valuable building blocks in drug design.[4] This document outlines established and effective protocols for the synthesis of these target compounds, focusing on methods such as the Pictet-Spengler and Bischler-Napieralski reactions, as well as a multi-step synthesis from commercially available starting materials.
Synthetic Strategies Overview
Several strategic approaches can be employed to construct the 6-Bromo-THIQ-1-carboxylic acid ester framework. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. The three primary pathways discussed are the Pictet-Spengler reaction, the Bischler-Napieralski reaction followed by reduction, and a linear synthesis commencing from 3-bromophenylacetonitrile.
Caption: High-level overview of major synthetic pathways to the target compound.
Protocol 1: Synthesis via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a robust method for synthesizing THIQs, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5][6] For the target ester, ethyl glyoxylate can be used as the carbonyl component.
Experimental Workflow
Caption: Step-by-step workflow for the Pictet-Spengler synthesis.
Methodology
-
Reaction Setup: To a solution of β-(3-bromophenyl)ethylamine (1.0 eq) in dry toluene (0.1 M), add ethyl glyoxylate (1.1 eq, typically as a 50% solution in toluene).
-
Catalysis: Add trifluoroacetic acid (TFA, 0.1-0.2 eq) to the mixture.
-
Cyclization: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester derivative.
Data Summary
| Reagent/Parameter | Molar Ratio / Value | Purpose | Typical Yield |
|---|---|---|---|
| β-(3-bromophenyl)ethylamine | 1.0 eq | Starting Material | 50-70% |
| Ethyl Glyoxylate | 1.1 eq | Carbonyl Component | |
| Trifluoroacetic Acid (TFA) | 0.1-0.2 eq | Acid Catalyst | |
| Toluene | 0.1 M | Solvent | |
| Reaction Temperature | 110 °C (Reflux) | Drives Cyclization |
| Reaction Time | 12-24 hours | Reaction Duration | |
Protocol 2: Synthesis via Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution used to synthesize 3,4-dihydroisoquinolines from β-arylethylamides.[7][8] The resulting imine must be subsequently reduced to afford the desired tetrahydroisoquinoline.
Experimental Workflow
Caption: Workflow for Bischler-Napieralski cyclization and subsequent reduction.
Methodology
-
Part A: Cyclization to Dihydroisoquinoline
-
Reaction Setup: Dissolve the starting β-(3-bromophenyl)ethylamide (1.0 eq) in a suitable solvent like dry acetonitrile or toluene.
-
Dehydration/Cyclization: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5-2.0 eq) dropwise.[8]
-
Heating: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Workup: Cool the reaction and carefully pour it onto crushed ice. Basify the solution with concentrated ammonium hydroxide and extract with dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers, concentrate, and purify by column chromatography to obtain the 3,4-dihydroisoquinoline intermediate.
-
-
Part B: Reduction to Tetrahydroisoquinoline
-
Reaction Setup: Dissolve the dihydroisoquinoline intermediate (1.0 eq) from Part A in methanol and cool to 0 °C.
-
Reduction: Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction by adding water. Remove the methanol under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with ethyl acetate. Dry, concentrate, and purify the crude product by column chromatography to yield the final THIQ ester.
-
Data Summary
| Step | Reagent/Parameter | Molar Ratio / Value | Purpose | Typical Yield |
|---|---|---|---|---|
| Cyclization | β-(3-bromophenyl)ethylamide | 1.0 eq | Starting Material | 70-85% |
| POCl₃ | 1.5-2.0 eq | Dehydrating Agent | ||
| Reaction Temperature | Reflux | Drives Cyclization | ||
| Reduction | Dihydroisoquinoline | 1.0 eq | Substrate | 80-95% |
| NaBH₄ | 2.0 eq | Reducing Agent |
| | Reaction Temperature | 0 °C to RT | Imine Reduction | |
Protocol 3: Multi-step Synthesis from 3-Bromophenylacetonitrile
This protocol is adapted from a patented chemical synthesis method and provides a linear route to the target scaffold.[3] It involves reduction of a nitrile, amidation, cyclization, and hydrolysis, with a key ester intermediate formed during the process.
Experimental Workflow
Caption: Linear synthesis pathway adapted from patent literature[3].
Methodology
-
Reduction of Nitrile: 3-bromophenylacetonitrile is reduced to 3-bromophenethylamine using a catalyst such as Raney Nickel in a methanol or ethanol solvent under a hydrogen atmosphere.[3]
-
Amidation: The resulting 3-bromophenethylamine is treated with methyl formate to yield 3-bromophenethylamino methyl-formiate (an N-formyl derivative).[3]
-
Cyclization: In a three-necked flask, add 200mL of tetrahydrofuran (THF), 35.0g of the N-formyl intermediate, and 50mL of concentrated sulfuric acid. Heat the mixture to reflux.[3]
-
Workup: After the reaction is complete, pour the mixture into 500mL of ice water. Extract the product with dichloromethane (3 x 150mL).[3]
-
Purification: Combine the organic phases, wash with water and then saturated brine. Dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. This step directly yields the N-methoxycarbonyl-6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which can be further processed if needed.[3] The patent reports a yield of 38.9g (91.3%) for this cyclization step.[3]
Data Summary (Cyclization Step) [3]
| Reagent/Parameter | Quantity | Purpose | Yield |
|---|---|---|---|
| 3-bromophenethylamino methyl-formiate | 35.0 g | Starting Material | 91.3% |
| Tetrahydrofuran (THF) | 200 mL | Solvent | |
| Concentrated Sulfuric Acid | 50 mL | Catalyst/Dehydrating Agent | |
| Reaction Condition | Reflux | Drives Cyclization |
| Crude Product Mass | 38.9 g | | |
Note: The patent primarily focuses on the synthesis of the corresponding carboxylic acid, which is obtained by a subsequent hydrolysis step. The ester is a key intermediate in this process.[3]
References
- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. mdpi.com [mdpi.com]
- 3. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 4. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
Application Notes and Protocols for N-alkylation of 6-Bromo-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the N-alkylation of 6-bromo-1,2,3,4-tetrahydroisoquinoline, a key intermediate in the synthesis of various biologically active compounds. The N-alkylated derivatives of this scaffold are of significant interest in medicinal chemistry, particularly as ligands for dopamine receptors.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prevalent structural motif in a wide array of natural products and synthetic molecules with diverse pharmacological activities. The substitution at the nitrogen atom (N-alkylation) of the THIQ ring system is a critical step in the development of novel therapeutic agents, allowing for the fine-tuning of their biological properties. Specifically, N-alkylated this compound derivatives have been explored as potent and selective ligands for dopamine receptors, which are key targets in the treatment of various central nervous system (CNS) disorders.
Two primary methods for the N-alkylation of this compound are direct alkylation with alkyl halides and reductive amination with aldehydes or ketones. The choice of method depends on the desired substituent, the availability of starting materials, and the desired reaction conditions.
Data Presentation
Table 1: Reductive Amination of Tetrahydroisoquinoline Derivatives with Various Aldehydes
| Entry | Tetrahydroisoquinoline Derivative | Aldehyde | Reducing Agent | Solvent | Yield (%) | Reference |
| 1 | 1,2,3,4-Tetrahydroisoquinoline | Benzaldehyde | NaBH(OAc)₃ | DCE | 93 | [1] |
| 2 | 1,2,3,4-Tetrahydroisoquinoline | 4-Trifluoromethylbenzaldehyde | Arylboronic Acid / Hantzsch Ester | DCE | 93 | [1] |
| 3 | 1,2,3,4-Tetrahydroisoquinoline | 4-Chlorobenzaldehyde | Arylboronic Acid / Hantzsch Ester | DCE | 91 | [1] |
| 4 | 2,3-Dimethoxybenzylamine | Veratraldehyde | NaBH₄ | Ethanol | 57 | [2] |
| 5 | Aminoacetaldehyde diethyl acetal | 2,3-Dimethoxybenzaldehyde | NaBH₄ | Ethanol | 98 | [2] |
Note: DCE = 1,2-Dichloroethane
Table 2: Direct N-Alkylation of Tetrahydroisoquinoline Derivatives with Various Alkyl Halides
| Entry | Tetrahydroisoquinoline Derivative | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 1,2,3,4-Tetrahydroisoquinoline | Iodobenzene | K₃PO₄ | 2-Propanol | 90 | 65 | [3] |
| 2 | 1,2,3,4-Tetrahydroisoquinoline | 1-Iodo-4-methylbenzene | K₃PO₄ | 2-Propanol | 90 | 59 | [3] |
| 3 | 1,2,3,4-Tetrahydroisoquinoline | 1-Chloro-4-methoxybenzene | K₃PO₄ | 2-Propanol | 90 | 61 | [3] |
| 4 | N-(2,3-dimethoxybenzyl)veratrylamine | Bromoacetaldehyde diethyl acetal | - | - | - | 73 | [2] |
Experimental Protocols
Protocol 1: Reductive Amination of this compound with Benzaldehyde
This protocol describes the N-benzylation of this compound using reductive amination.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in 1,2-dichloroethane (10 mL) in a round-bottom flask, add benzaldehyde (1.1 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-benzyl-6-bromo-1,2,3,4-tetrahydroisoquinoline.
Protocol 2: Direct N-Alkylation of this compound with Benzyl Bromide
This protocol details the direct N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a mixture of this compound (1.0 mmol) and potassium carbonate (2.0 mmol) in a round-bottom flask, add acetonitrile (15 mL).
-
Add benzyl bromide (1.2 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent (e.g., hexane/ethyl acetate) to yield N-benzyl-6-bromo-1,2,3,4-tetrahydroisoquinoline.
Mandatory Visualization
Dopamine D2 Receptor Signaling Pathway Modulation
N-alkylated this compound derivatives have been identified as potent antagonists of the dopamine D2 receptor. The following diagram illustrates the canonical signaling pathway of the D2 receptor and the inhibitory effect of an antagonist.
Caption: Dopamine D2 Receptor Signaling Pathway and its Antagonism.
Experimental Workflow for N-Alkylation
The following diagram outlines the general workflow for the N-alkylation of this compound, followed by purification and characterization.
Caption: General Experimental Workflow for N-Alkylation.
References
- 1. Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction and Applications
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif frequently encountered in a wide array of natural products and pharmacologically active molecules. Its presence in numerous alkaloids and synthetic compounds has been associated with a broad spectrum of biological activities, making it a cornerstone in medicinal chemistry and drug discovery. The functionalization of the THIQ core is a key strategy for the development of novel therapeutic agents.
The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organohalide and an organoboron compound is characterized by its mild reaction conditions, broad substrate scope, and high tolerance to various functional groups. Consequently, it has become an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals and materials.
This document provides detailed application notes and protocols for the Suzuki coupling reaction of 6-Bromo-1,2,3,4-tetrahydroisoquinoline with various arylboronic acids. The bromine atom at the 6-position of the THIQ ring serves as a versatile handle for introducing molecular diversity through this cross-coupling reaction, enabling the synthesis of a library of 6-aryl-1,2,3,4-tetrahydroisoquinoline derivatives. These derivatives are valuable for structure-activity relationship (SAR) studies and the development of novel drug candidates.
Data Presentation: Illustrative Suzuki Coupling Reactions
The following table summarizes representative Suzuki coupling reactions of this compound with various arylboronic acids. The reaction conditions and yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 6 | 88 |
| 4 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O (5:1) | 110 | 16 | 75 |
| 5 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 95 | 10 | 81 |
Experimental Protocols
This section provides a generalized, step-by-step procedure for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, round-bottom flask with condenser)
-
Magnetic stirrer with heating plate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Seal the flask with a septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of the inert gas, add the degassed organic solvent (e.g., Toluene or 1,4-Dioxane) and degassed water via syringe. A typical solvent ratio is 4:1 to 10:1 (organic solvent:water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath or heating mantle and stir the mixture vigorously. The reaction temperature typically ranges from 80 to 110 °C.
-
The reaction time can vary from 4 to 24 hours, depending on the reactivity of the substrates and the catalyst used.
-
-
Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-1,2,3,4-tetrahydroisoquinoline derivative.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines the general experimental workflow for the Suzuki coupling of this compound.
Application Notes and Protocols: The Strategic Use of 6-Bromo-1,2,3,4-tetrahydroisoquinoline (6-bromo-THIQ) in the Synthesis of Isoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a foundational structural motif in a vast array of naturally occurring isoquinoline alkaloids, many of which exhibit significant biological and pharmacological activities. The strategic functionalization of the THIQ scaffold is therefore of paramount importance in medicinal chemistry and drug discovery. 6-Bromo-1,2,3,4-tetrahydroisoquinoline (6-bromo-THIQ) has emerged as a versatile and highly valuable building block in this context. The bromine atom at the 6-position serves as a convenient handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and nitrogen-based substituents. This allows for the construction of complex molecular architectures and the synthesis of a wide range of isoquinoline alkaloids and their analogues.
This document provides detailed application notes and representative protocols for the use of 6-bromo-THIQ in the synthesis of isoquinoline alkaloids, with a focus on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Overview of Synthetic Strategy
The general approach to synthesizing complex isoquinoline alkaloids using 6-bromo-THIQ involves a convergent strategy. The 6-bromo-THIQ core can be prepared through established methods such as the Pictet-Spengler or Bischler-Napieralski reactions on a suitably substituted phenethylamine precursor. Once obtained, the bromine atom at the 6-position can be exploited for late-stage functionalization via cross-coupling reactions to introduce key structural fragments of the target alkaloid.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position of the THIQ nucleus is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are indispensable tools for C-C and C-N bond formation.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-THIQ Derivatives
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds. In the context of 6-bromo-THIQ, this reaction allows for the introduction of various aryl and heteroaryl groups, a common strategy in the development of pharmaceuticals.
Representative Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of bromo-substituted nitrogen heterocycles, which are analogous to 6-bromo-THIQ.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 78 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 88 |
Data adapted from analogous reactions on similar bromo-substituted heterocycles.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
N-Protected this compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1)
Procedure:
-
To a dry round-bottom flask or microwave vial, add the N-protected 6-bromo-THIQ, arylboronic acid, and base.
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-THIQ derivative.
Heck Reaction: Synthesis of 6-Alkenyl-THIQ Derivatives
The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene.[1] This reaction is particularly useful for introducing vinyl groups at the 6-position of the THIQ core, which can then be further elaborated.
Representative Quantitative Data for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 75 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | Acetonitrile | 80 | 16 | 82 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 12 | 68 |
| 4 | 4-Vinylpyridine | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 79 |
Data adapted from analogous reactions on similar bromo-substituted heterocycles.
Experimental Protocol: General Procedure for Heck Reaction
Materials:
-
N-Protected this compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., P(o-tol)₃, 2-10 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-protected 6-bromo-THIQ, palladium catalyst, and ligand in the anhydrous solvent.
-
Add the base and the alkene to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 6-alkenyl-THIQ derivative.
Sonogashira Coupling: Synthesis of 6-Alkynyl-THIQ Derivatives
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to 6-alkynyl-THIQ derivatives.[2] These alkynyl-substituted products are versatile intermediates that can undergo further transformations such as cyclizations or reductions.
Representative Quantitative Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 80 | 8 | 85 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | Et₃N | Acetonitrile | 70 | 12 | 88 |
| 4 | Ethynyltrimethylsilane | PdCl₂(dppf) (3) | CuI (6) | Et₃N | 1,4-Dioxane | 80 | 10 | 91 |
Data adapted from analogous reactions on similar bromo-substituted heterocycles.[2]
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
N-Protected this compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., Et₃N or DIPEA, 2-3 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask, add the N-protected 6-bromo-THIQ, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Heat the reaction to the desired temperature (typically room temperature to 80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the mixture and filter through a pad of celite, washing with the solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the 6-alkynyl-THIQ derivative.
Buchwald-Hartwig Amination: Synthesis of 6-Amino-THIQ Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[3] This reaction is highly effective for synthesizing 6-amino-THIQ derivatives, which are precursors to various biologically active alkaloids.
Representative Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 16 | 92 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Toluene | 100 | 24 | 88 |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ | Toluene | 110 | 18 | 76 |
Data adapted from analogous reactions on similar bromo-substituted heterocycles.[4]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
N-Protected this compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)
-
Base (e.g., LiHMDS, 2.0 equiv)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To an oven-dried Schlenk tube, add the N-protected 6-bromo-THIQ, the amine, and the palladium precatalyst.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the base (e.g., LiHMDS as a 1 M solution in THF) dropwise to the stirred reaction mixture.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 65-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 6-amino-THIQ derivative.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of isoquinoline alkaloids. Its utility stems from the ability to undergo a wide range of palladium-catalyzed cross-coupling reactions at the 6-position. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions provide efficient and modular routes to a diverse array of functionalized THIQ derivatives, which can be further elaborated to afford complex natural products and their analogues. The protocols and data presented herein serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to harness the synthetic potential of 6-bromo-THIQ.
References
- 1. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Introduction of Substituents at the 1-Position of 6-Bromo-Tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and modern synthetic methodologies for the introduction of various substituents at the C1-position of 6-bromo-1,2,3,4-tetrahydroisoquinoline. This scaffold is a valuable building block in medicinal chemistry, and the functionalization at the 1-position is crucial for modulating pharmacological activity. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes graphical representations of the reaction workflows.
Overview of Synthetic Strategies
Three primary strategies are highlighted for the C1-functionalization of 6-bromo-tetrahydroisoquinoline:
-
Pictet-Spengler Reaction: A classic and reliable method for the synthesis of 1-substituted tetrahydroisoquinolines through the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.
-
Bischler-Napieralski Reaction followed by Reduction: A two-step sequence involving the cyclization of an N-acyl-β-phenylethylamine to a 3,4-dihydroisoquinoline, which is subsequently reduced to the desired 1-substituted tetrahydroisoquinoline.
-
Direct C1-H Functionalization (Oxidative Coupling): A modern and efficient approach that avoids the pre-functionalization of starting materials by directly coupling a nucleophile with the C1-position of the tetrahydroisoquinoline core under oxidative conditions.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a robust method for constructing the 1-substituted 6-bromo-tetrahydroisoquinoline core. The reaction proceeds via the condensation of 2-(4-bromophenyl)ethan-1-amine with a carbonyl compound to form a Schiff base, which then undergoes an intramolecular electrophilic aromatic substitution to yield the cyclized product.[1][2]
General Workflow for Pictet-Spengler Reaction
Caption: Workflow for the Pictet-Spengler Reaction.
Experimental Protocol: Synthesis of 6-bromo-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
Materials:
-
2-(4-bromophenyl)ethan-1-amine (1.0 equiv)
-
4-methoxybenzaldehyde (1.1 equiv)
-
Trifluoroacetic acid (TFA) (2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a solution of 2-(4-bromophenyl)ethan-1-amine in dichloromethane, add 4-methoxybenzaldehyde.
-
Cool the mixture to 0 °C and slowly add trifluoroacetic acid.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product.
Data Summary: Pictet-Spengler Reaction
| Entry | Aldehyde/Ketone | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | 6-bromo-1-phenyl-1,2,3,4-tetrahydroisoquinoline | 85 | [1] |
| 2 | 4-Methoxybenzaldehyde | 6-bromo-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | 88 | [1] |
| 3 | Formaldehyde | This compound | 75 | [3] |
| 4 | Acetone | 6-bromo-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline | 65 | [2] |
Bischler-Napieralski Reaction and Subsequent Reduction
This two-step sequence provides access to 1-substituted-6-bromo-tetrahydroisoquinolines from N-acylated phenethylamines. The first step, the Bischler-Napieralski reaction, involves the cyclization of the amide using a dehydrating agent to form a 3,4-dihydroisoquinoline.[4][5] The resulting imine is then reduced in a second step to the desired tetrahydroisoquinoline.
General Workflow for Bischler-Napieralski/Reduction Sequence
Caption: Workflow for the Bischler-Napieralski/Reduction Sequence.
Experimental Protocol: Synthesis of 6-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
Step 1: Bischler-Napieralski Cyclization
Materials:
-
N-(2-(4-bromophenyl)ethyl)acetamide (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (3.0 equiv)
-
Toluene
-
Ice
-
Ammonium hydroxide (NH₄OH)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve N-(2-(4-bromophenyl)ethyl)acetamide in toluene.
-
Slowly add phosphorus oxychloride at 0 °C.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide to pH > 10.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 6-bromo-1-methyl-3,4-dihydroisoquinoline, which can be used in the next step without further purification.
Step 2: Reduction
Materials:
-
Crude 6-bromo-1-methyl-3,4-dihydroisoquinoline (1.0 equiv)
-
Sodium borohydride (NaBH₄) (1.5 equiv)
-
Methanol
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve the crude dihydroisoquinoline in methanol and cool to 0 °C.
-
Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary: Bischler-Napieralski/Reduction Sequence
| Entry | Acyl Group | Product | Overall Yield (%) | Reference |
| 1 | Acetyl | 6-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline | 78 | [6] |
| 2 | Phenylacetyl | 6-bromo-1-benzyl-1,2,3,4-tetrahydroisoquinoline | 75 | [5] |
| 3 | Propanoyl | 6-bromo-1-ethyl-1,2,3,4-tetrahydroisoquinoline | 72 | [4] |
Direct C1-H Arylation via Oxidative Coupling
This modern approach allows for the direct formation of a C-C bond at the 1-position of the tetrahydroisoquinoline core, avoiding the need for pre-synthesized starting materials like in the Pictet-Spengler and Bischler-Napieralski reactions. The reaction typically involves the in-situ generation of an iminium ion intermediate, which is then trapped by a nucleophile.[7][8]
General Workflow for Direct C1-H Arylation
Caption: Workflow for Direct C1-H Arylation.
Experimental Protocol: Synthesis of N-methyl-6-bromo-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Materials:
-
N-methyl-6-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)
-
Phenylmagnesium bromide (3.0 M in diethyl ether, 2.0 equiv)
-
Diethyl azodicarboxylate (DEAD) (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Ethyl acetate
Procedure:
-
To a solution of N-methyl-6-bromo-1,2,3,4-tetrahydroisoquinoline in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add phenylmagnesium bromide dropwise at room temperature.
-
Stir the mixture for 10 minutes, then add diethyl azodicarboxylate (DEAD) dropwise.
-
Continue stirring at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Data Summary: Direct C1-H Arylation
| Entry | Aryl Grignard Reagent | Product | Yield (%) | Reference |
| 1 | Phenylmagnesium bromide | N-methyl-6-bromo-1-phenyl-1,2,3,4-tetrahydroisoquinoline | 72 | [7][8] |
| 2 | 4-Methoxyphenylmagnesium bromide | N-methyl-6-bromo-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | 68 | [7][8] |
| 3 | 2-Thienylmagnesium bromide | N-methyl-6-bromo-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline | 65 | [7] |
Conclusion
The choice of synthetic method for the introduction of substituents at the 1-position of 6-bromo-tetrahydroisoquinoline depends on the desired substituent, the availability of starting materials, and the desired overall efficiency.
-
The Pictet-Spengler reaction is a highly effective one-pot method for a wide range of alkyl and aryl substituents, provided the corresponding aldehyde or ketone is available.
-
The Bischler-Napieralski reaction followed by reduction offers a versatile route, particularly when the required N-acyl precursor is readily accessible.
-
Direct C1-H functionalization represents a more atom-economical and convergent approach, especially for the introduction of aryl groups, by avoiding the synthesis of elaborate starting materials.
Each of these methods provides a valuable tool for the synthesis of diverse libraries of 1-substituted-6-bromo-tetrahydroisoquinolines for applications in drug discovery and development.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Transition-Metal-Free Arylation of N-Alkyl-tetrahydroisoquinolines under Oxidative Conditions: A Convenient Synthesis of C1-Arylated Tetrahydroisoquinoline Alkaloids [organic-chemistry.org]
Application Notes and Protocols: The Use of 6-Bromo-1,2,3,4-tetrahydroisoquinoline in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the utilization of 6-bromo-1,2,3,4-tetrahydroisoquinoline as a versatile scaffold in solid-phase synthesis. This building block is particularly valuable for the creation of diverse molecular libraries, primarily by leveraging the reactivity of the secondary amine for immobilization and the bromo-substituent for subsequent chemical diversification.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, making it an excellent starting point for the design of novel therapeutics. The introduction of a bromine atom at the 6-position offers a strategic handle for late-stage functionalization via modern cross-coupling reactions.
Solid-phase synthesis provides a powerful platform for the rapid generation of compound libraries. By immobilizing the this compound scaffold on a solid support, excess reagents and by-products can be easily removed by simple washing steps, streamlining the purification process and enabling high-throughput synthesis.
Application: Solid-Phase Synthesis of a Diversified Tetrahydroisoquinoline Library
This application note details a representative workflow for the solid-phase synthesis of a library of N-acylated and 6-aryl/heteroaryl-substituted 1,2,3,4-tetrahydroisoquinolines. The core strategy involves:
-
Immobilization: Attachment of the this compound to a solid support via its secondary amine.
-
Diversification Step 1 (Optional): Acylation of the secondary amine if not used for direct linkage.
-
Diversification Step 2: Palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) at the 6-bromo position.
-
Cleavage: Release of the final, purified compound from the solid support.
This approach allows for the introduction of diversity at two key positions of the THIQ scaffold, making it highly suitable for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Immobilization of this compound on Wang Resin
This protocol describes the attachment of the THIQ scaffold to Wang resin via a carbamate linkage.
Materials:
-
Wang resin
-
This compound
-
p-Nitrophenyl chloroformate
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Wang resin in DCM for 30 minutes in a solid-phase synthesis vessel.
-
Activation of Resin:
-
Wash the resin with DCM (3 x resin volume).
-
Add a solution of p-nitrophenyl chloroformate (3 eq.) and DIPEA (3 eq.) in DCM.
-
Agitate the mixture at room temperature for 4 hours.
-
Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
-
Coupling of this compound:
-
Dissolve this compound (2 eq.) in DMF.
-
Add the solution to the activated resin.
-
Add DIPEA (2 eq.) to the resin slurry.
-
Agitate the mixture at room temperature for 16 hours.
-
-
Washing and Capping:
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
To cap any unreacted sites, treat the resin with a solution of 10% acetic anhydride and 5% DIPEA in DMF for 1 hour.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
-
Drying: Dry the resin under vacuum to a constant weight.
Protocol 2: Suzuki Cross-Coupling on Solid Support
This protocol details the diversification at the 6-position of the immobilized THIQ scaffold using a Suzuki cross-coupling reaction.
Materials:
-
Immobilized this compound resin from Protocol 1
-
Aryl or heteroaryl boronic acid (3 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (0.1 eq.)
-
2 M aqueous sodium carbonate solution
-
1,4-Dioxane
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in 1,4-dioxane for 30 minutes.
-
Reaction Setup:
-
To the swollen resin, add the aryl/heteroaryl boronic acid (3 eq.).
-
Add the 2 M aqueous sodium carbonate solution.
-
Add the 1,4-dioxane.
-
Finally, add the tetrakis(triphenylphosphine)palladium(0) (0.1 eq.).
-
-
Reaction:
-
Heat the reaction mixture to 80°C and agitate for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
-
Washing:
-
Cool the reaction vessel to room temperature.
-
Wash the resin with a 3:1 mixture of 1,4-dioxane/water (3x), followed by water (3x), DMF (3x), DCM (3x), and MeOH (3x).
-
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage from Resin
This protocol describes the release of the final product from the Wang resin.
Materials:
-
Diversified THIQ resin from Protocol 2
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
DCM
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Cleavage:
-
Drain the DCM.
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA or DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Precipitation and Purification:
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the solid by filtration or centrifugation.
-
Further purify the product as needed, typically by reverse-phase HPLC.
-
Data Presentation
The following tables present representative data for the solid-phase synthesis of a small library of 6-substituted-1,2,3,4-tetrahydroisoquinoline derivatives. Yields and purities are typical for this type of solid-phase synthesis.
Table 1: Representative Yields and Purity for Suzuki Coupling Reactions on Solid Support
| Entry | Boronic Acid | Product Structure | Crude Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | 6-phenyl-1,2,3,4-tetrahydroisoquinoline | 85 | >90 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | 82 | >90 |
| 3 | Pyridine-3-boronic acid | 6-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline | 75 | >85 |
| 4 | Thiophene-2-boronic acid | 6-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline | 78 | >85 |
Note: Crude yield is calculated based on the initial loading of the resin. Purity is determined by HPLC analysis of the crude product after cleavage.
Visualizations
The following diagrams illustrate the key workflows and chemical transformations described in these application notes.
Caption: Overall workflow for solid-phase synthesis of a diversified THIQ library.
Caption: Chemical pathway for the synthesis of 6-Aryl-THIQ on solid support.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline (6-bromo-THIQ)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline (6-bromo-THIQ).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 6-bromo-THIQ?
A1: The most prevalent and direct method for synthesizing 6-bromo-THIQ is the Pictet-Spengler reaction. This reaction involves the condensation of 3-bromophenethylamine with an aldehyde, typically formaldehyde, under acidic conditions to facilitate cyclization.[1][2][3][4]
Q2: Why is my 6-bromo-THIQ synthesis resulting in a low yield?
A2: Low yields in the Pictet-Spengler synthesis of 6-bromo-THIQ can stem from several factors. The bromo-substituted phenyl ring is less nucleophilic than activated systems, which can hinder the electrophilic aromatic substitution step of the cyclization.[1] Reaction conditions such as the choice and concentration of the acid catalyst, temperature, and reaction time are critical and must be optimized. Incomplete reaction, side reactions, and suboptimal workup and purification procedures can also contribute to a lower than expected yield.
Q3: What are the typical starting materials for the synthesis of 6-bromo-THIQ?
A3: The primary starting materials are 3-bromophenethylamine and a source of formaldehyde, such as an aqueous solution or paraformaldehyde. An acid catalyst is also essential for the reaction to proceed.
Q4: Can other synthetic routes be used to produce 6-bromo-THIQ?
A4: While the Pictet-Spengler reaction is the most direct route, other multi-step syntheses can produce derivatives of 6-bromo-THIQ. For instance, a synthesis starting from 3-bromophenylacetonitrile has been reported to yield this compound-1-carboxylic acid. This involves reduction, amidation, ring closure, and hydrolysis.
Troubleshooting Guide for Low Yield
This guide addresses specific issues that can lead to low yields in the 6-bromo-THIQ synthesis via the Pictet-Spengler reaction.
| Observation | Potential Cause | Recommended Solution |
| Low conversion of starting material (3-bromophenethylamine) | Insufficiently acidic conditions: The iminium ion, which is the key electrophile, may not be forming in a high enough concentration. | Increase acid concentration or use a stronger acid. Brønsted acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are commonly used. For less reactive substrates, a superacid catalyst might be necessary.[5] |
| Low reaction temperature: The activation energy for the cyclization of a less-activated ring is higher. | Increase the reaction temperature. Refluxing conditions are often required for substrates with deactivating groups.[1] | |
| Short reaction time: The reaction may be slow to proceed to completion. | Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. | |
| Formation of multiple spots on TLC, indicating side products | Decomposition of starting material or product: Harsh acidic conditions and high temperatures can lead to degradation. | Optimize the balance of acid strength and temperature. It may be beneficial to use a milder acid at a slightly higher temperature or vice versa. |
| Polymerization of formaldehyde: Formaldehyde can polymerize, especially under acidic conditions. | Use a fresh source of formaldehyde. Consider using paraformaldehyde, which depolymerizes in situ. | |
| Formation of N-methylated side products: If the reaction is not worked up properly, excess formaldehyde can react with the product. | Ensure complete removal of formaldehyde during the workup. A wash with a suitable quenching agent may be necessary. | |
| Difficulty in isolating the product | Product is soluble in the aqueous phase: The hydrochloride salt of 6-bromo-THIQ can have some water solubility. | Adjust the pH of the aqueous layer to be basic (pH > 10) before extraction. This will deprotonate the amine, making the product more soluble in organic solvents. |
| Emulsion formation during workup: This can make phase separation difficult and lead to product loss. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. | |
| Product is an oil and difficult to crystallize: This can complicate purification. | Purify by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common mobile phase for similar compounds. |
Quantitative Data Summary
The yield of the Pictet-Spengler reaction is highly dependent on the specific reaction conditions. For substrates with less-activated aromatic rings, such as in the synthesis of 6-bromo-THIQ, the choice of acid catalyst and temperature are critical parameters.
| Acid Catalyst | Typical Temperature Range (°C) | Anticipated Yield Range | Notes |
| Hydrochloric Acid (HCl) | 80 - 110 (Reflux) | Moderate | A common and cost-effective choice, but may require higher temperatures and longer reaction times. |
| Trifluoroacetic Acid (TFA) | 50 - 80 | Moderate to Good | A stronger acid that can often promote cyclization at lower temperatures than HCl. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 25 - 60 | Variable | A Lewis acid catalyst that can be effective, but optimization of stoichiometry is crucial. |
| Superacids (e.g., triflic acid) | 25 - 50 | Good to High | Can significantly increase the rate of reaction for deactivated systems, leading to higher yields at lower temperatures.[5] |
Note: The anticipated yield ranges are qualitative and based on general principles of the Pictet-Spengler reaction. Actual yields will vary depending on the specific experimental setup, purity of reagents, and efficiency of the workup and purification.
Experimental Protocol: Pictet-Spengler Synthesis of 6-bromo-THIQ
This protocol is a general guideline based on established procedures for the Pictet-Spengler reaction. Optimization may be required to achieve the best results.
Materials:
-
3-bromophenethylamine
-
Formaldehyde (37% aqueous solution) or Paraformaldehyde
-
Hydrochloric acid (concentrated) or Trifluoroacetic acid
-
Methanol or Ethanol
-
Dichloromethane or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromophenethylamine (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Addition of Reagents: To the stirred solution, add formaldehyde (1.1 - 1.5 eq).
-
Acid Catalysis: Slowly add the acid catalyst (e.g., concentrated HCl or TFA) to the reaction mixture. The amount of acid will need to be optimized, but a common starting point is to make the solution acidic to a pH of 1-2.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and wash with an organic solvent like dichloromethane to remove any non-basic impurities.
-
Adjust the pH of the aqueous layer to >10 with a saturated sodium bicarbonate solution or a more concentrated base like NaOH.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude 6-bromo-THIQ by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Visualizations
Caption: Troubleshooting workflow for low yield in 6-bromo-THIQ synthesis.
References
by-product formation in the synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline. The following information addresses common issues related to by-product formation and offers guidance on optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The two most common and effective methods for the synthesis of this compound are the Pictet-Spengler reaction and the Bischler-Napieralski reaction.[1][2] Both routes are widely used in the synthesis of isoquinoline alkaloids and their derivatives.[3]
Q2: What is the general mechanism of the Pictet-Spengler reaction for this synthesis?
The Pictet-Spengler reaction involves the condensation of 3-bromophenethylamine with an aldehyde, typically formaldehyde, under acidic conditions. The reaction proceeds through the formation of a Schiff base, which then undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring.[4][5]
Q3: What is the general mechanism of the Bischler-Napieralski reaction for this synthesis?
The Bischler-Napieralski reaction is an intramolecular cyclization of a β-arylethylamide, in this case, N-(3-bromophenethyl)formamide. The reaction is carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), and typically requires heating.[6][7] The resulting 3,4-dihydroisoquinoline is then reduced to the desired tetrahydroisoquinoline.
Q4: I am observing a significant amount of a styrene-like by-product in my Bischler-Napieralski reaction. What is the cause and how can I minimize it?
The formation of a styrene derivative is a common side reaction in the Bischler-Napieralski synthesis and is attributed to a retro-Ritter reaction.[4][8] This is more likely to occur with prolonged reaction times or at high temperatures. To minimize this by-product, consider using milder reaction conditions, a less harsh dehydrating agent, or a nitrile-based solvent to shift the equilibrium away from the retro-Ritter product.[3][9]
Troubleshooting Guides
Pictet-Spengler Reaction
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Insufficiently acidic catalyst. | Use a stronger protic acid like trifluoroacetic acid (TFA) or a Lewis acid such as BF₃·OEt₂.[10] |
| Decomposition of starting materials. | Start with milder reaction conditions (e.g., lower temperature) and monitor the reaction progress closely.[10] | |
| Poor quality of reagents. | Ensure that the formaldehyde source is pure and the solvent is anhydrous, as water can hydrolyze the iminium ion intermediate.[10] | |
| Formation of Multiple Products | Cyclization at the wrong position (regioisomer formation). | While less common for this specific substrate, careful control of reaction temperature and acid catalyst can help favor the desired isomer. |
| Over-alkylation of the product. | Use a controlled amount of formaldehyde to prevent the formation of N-methylated by-products. |
Bischler-Napieralski Reaction
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Deactivated aromatic ring. | While the bromo-substituent is deactivating, the reaction should still proceed. Ensure anhydrous conditions and a sufficiently strong dehydrating agent. |
| Incomplete reaction. | Increase the reaction temperature or switch to a higher boiling point solvent (e.g., toluene or xylene). Monitor reaction progress by TLC.[3] | |
| Formation of Styrene By-product | Retro-Ritter reaction. | Use milder conditions, such as triflic anhydride (Tf₂O) with 2-chloropyridine, which allows for lower reaction temperatures.[3][9] Using a nitrile solvent can also suppress this side reaction.[4] |
| Reaction Mixture Turns to Tar | Polymerization or decomposition at high temperatures. | Carefully control the reaction temperature and avoid prolonged heating. Ensure the reaction is stopped once the starting material is consumed.[5] |
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of this compound and its derivatives under various conditions. Please note that yields can vary significantly based on the specific substrate, reagents, and reaction conditions used.
| Synthetic Route | Starting Material | Key Reagents/Conditions | Product | Yield (%) | Reference |
| Pictet-Spengler | 3-Bromophenethylamine, Formaldehyde | HCl, heat | This compound | Moderate to High | [5][11] |
| Bischler-Napieralski | N-(3-bromophenethyl)formamide | POCl₃, reflux in toluene | 6-Bromo-3,4-dihydroisoquinoline | ~70-80% | [6] |
| Hydrolysis | 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | 10M H₂SO₄, reflux | This compound-1-carboxylic acid | 76.4% | [12] |
| Hydrolysis | 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | 8M H₂SO₄, reflux | This compound-1-carboxylic acid | 71.5% | [12] |
| Hydrolysis | 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | 5M H₂SO₄, reflux | This compound-1-carboxylic acid | 60.6% | [12] |
Experimental Protocols
Pictet-Spengler Synthesis of this compound
A general procedure involves dissolving 3-bromophenethylamine in a suitable solvent, such as water or ethanol, followed by the addition of a strong acid like hydrochloric acid. An aqueous solution of formaldehyde is then added, and the mixture is heated to reflux for several hours. After cooling, the reaction mixture is basified and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography or recrystallization.[5][11]
Bischler-Napieralski Synthesis of this compound
This synthesis is a two-step process. First, the cyclization of N-(3-bromophenethyl)formamide is achieved by refluxing with a dehydrating agent like phosphorus oxychloride in an inert solvent such as toluene. This yields 6-bromo-3,4-dihydroisoquinoline.[6] In the second step, the dihydroisoquinoline intermediate is reduced to this compound using a reducing agent like sodium borohydride.
Visualizing Reaction Pathways and Troubleshooting
Pictet-Spengler Reaction Pathway
Caption: General reaction pathway for the Pictet-Spengler synthesis.
Bischler-Napieralski Reaction and By-product Formation
Caption: Bischler-Napieralski reaction showing the formation of the desired product and the retro-Ritter by-product.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
References
- 1. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. grokipedia.com [grokipedia.com]
- 10. benchchem.com [benchchem.com]
- 11. organicreactions.org [organicreactions.org]
- 12. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalyst for Pictet-Spengler Synthesis of 6-bromo-THIQ
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the Pictet-Spengler synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline (6-bromo-THIQ).
Frequently Asked Questions (FAQs)
Q1: What is the Pictet-Spengler reaction and its significance in synthesizing 6-bromo-THIQ?
The Pictet-Spengler reaction is a chemical reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline (THIQ).[1][2][3][4] This reaction is crucial for the synthesis of 6-bromo-THIQ, a heterocyclic scaffold of interest in medicinal chemistry due to the prevalence of the THIQ core in a wide range of pharmacologically active compounds.[1][5]
Q2: What are the key challenges in the Pictet-Spengler synthesis of 6-bromo-THIQ?
The primary challenge in synthesizing 6-bromo-THIQ via the Pictet-Spengler reaction lies in the reduced nucleophilicity of the aromatic ring due to the electron-withdrawing nature of the bromine substituent. This deactivation of the aromatic ring typically requires harsher reaction conditions, such as stronger acid catalysts or higher temperatures, compared to syntheses with electron-donating groups.[2] Another key challenge is controlling the regioselectivity of the cyclization, particularly when using substituted phenethylamines, which can lead to the formation of unwanted isomers.[6][7][8]
Q3: Which catalysts are commonly used for the Pictet-Spengler reaction, and which are most suitable for synthesizing 6-bromo-THIQ?
A variety of catalysts can be employed for the Pictet-Spengler reaction. The optimal choice depends on the specific substrate and desired reaction conditions. For a deactivated substrate like the precursor to 6-bromo-THIQ, stronger catalysts are generally required.
-
Brønsted Acids: Traditional catalysts include strong acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trifluoroacetic acid (TFA).[9] These are often used at elevated temperatures.
-
Lewis Acids: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can also promote the reaction.[1][10]
-
Organocatalysts: More recently, chiral phosphoric acids (CPAs) and thiourea derivatives have been developed for asymmetric Pictet-Spengler reactions.[11][12] While often used for asymmetric synthesis, their high catalytic activity might be beneficial for challenging substrates.
-
Solid Acids: Zeolites and other solid acid catalysts have been explored as recyclable and environmentally friendly alternatives.[5]
For 6-bromo-THIQ, starting with strong Brønsted acids like TFA or HCl is a logical approach. If regioselectivity becomes an issue, exploring Lewis acids or specialized organocatalysts might offer better control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Insufficient catalyst acidity or activity. The electron-withdrawing bromine atom deactivates the aromatic ring, making cyclization difficult.[2] 2. Reaction temperature is too low. 3. Incomplete imine formation. | 1. Increase catalyst loading or switch to a stronger acid (e.g., from TFA to HCl or H₂SO₄). Consider using a Lewis acid catalyst like BF₃·OEt₂. 2. Gradually increase the reaction temperature while monitoring for decomposition. Refluxing conditions may be necessary.[13] 3. Ensure the aldehyde is of good quality and used in a slight excess (1.1-1.2 equivalents) to drive the reaction forward.[2] |
| Formation of Multiple Products (Poor Regioselectivity) | The iminium ion intermediate can attack different positions on the aromatic ring, leading to a mixture of isomers (e.g., 6-bromo-THIQ and 8-bromo-THIQ).[6][7][8] The electronic and steric effects of the bromine substituent influence the position of cyclization. | 1. Solvent Effects: The choice of solvent can influence regioselectivity. Protic solvents are known to affect the outcome.[8] Experiment with different solvents (e.g., dichloromethane, acetonitrile, or toluene). 2. Catalyst Choice: The nature of the acid catalyst can direct the cyclization. Compare the results with different Brønsted and Lewis acids. 3. Temperature Control: Lowering the reaction temperature might favor the formation of a single isomer. |
| Side Reactions/Decomposition | 1. High reaction temperatures or prolonged reaction times can lead to the formation of byproducts or decomposition of the starting material or product.[13] 2. The presence of other functional groups on the starting materials may lead to undesired reactions. | 1. Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time. Avoid unnecessarily long reaction times. 2. Protect sensitive functional groups on the starting materials before performing the Pictet-Spengler reaction. |
| Difficult Product Purification | The polarity of the 6-bromo-THIQ product might be similar to that of the starting materials or byproducts, making separation by column chromatography challenging.[13] | 1. Optimize the chromatographic conditions (eluent system, gradient) for better separation. 2. Consider derivatizing the product to alter its polarity before purification. For example, acylation of the secondary amine can significantly change its chromatographic behavior.[13] |
Catalyst Optimization Data
While specific data for the Pictet-Spengler synthesis of 6-bromo-THIQ is limited in the public domain, the following table summarizes catalyst performance for the synthesis of various substituted THIQs, which can serve as a starting point for optimization.
| Catalyst | Substrate Type | Typical Conditions | Yield | Comments | Reference(s) |
| TFA | Electron-rich phenethylamines | CH₂Cl₂, rt to reflux, 1-24h | Good to Excellent | A common and effective catalyst for many Pictet-Spengler reactions. | [1] |
| HCl / H₂SO₄ | General phenethylamines | Protic solvent (e.g., EtOH), heat | Moderate to Good | Classical conditions, may require higher temperatures for deactivated substrates. | [2][9] |
| BF₃·OEt₂ | General phenethylamines | Aprotic solvent (e.g., CH₂Cl₂), 0°C to rt | Good | Effective Lewis acid catalyst that can sometimes improve yields and selectivity. | [1] |
| Chiral Phosphoric Acids (CPAs) | N-protected phenethylamines | Toluene or CH₂Cl₂, rt | Good to Excellent | Primarily used for asymmetric synthesis, but their high activity may be beneficial. | [11][12] |
| Zeolites | General phenethylamines | Solvent or solvent-free, heat | Moderate to Good | Heterogeneous catalyst, allowing for easier workup and catalyst recycling. | [5] |
Experimental Protocols
The following are generalized experimental protocols adapted from literature procedures for the synthesis of substituted THIQs. These should be optimized for the specific synthesis of 6-bromo-THIQ.
Protocol 1: Trifluoroacetic Acid (TFA) Catalyzed Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve 3-bromo-phenethylamine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) (0.1-0.2 M).
-
Aldehyde Addition: To the stirred solution, add the desired aldehyde (e.g., formaldehyde or its equivalent, 1.1 eq) at room temperature.
-
Catalyst Addition: Slowly add trifluoroacetic acid (TFA) (1.0-2.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Boron Trifluoride Etherate (BF₃·OEt₂) Catalyzed Synthesis
-
Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-phenethylamine (1.0 eq) and the aldehyde (1.1 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add boron trifluoride etherate (BF₃·OEt₂) (1.0-1.5 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Visualizations
Pictet-Spengler Reaction Mechanism
Caption: General mechanism of the Pictet-Spengler reaction.
General Experimental Workflow
Caption: A typical experimental workflow for the Pictet-Spengler synthesis.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorio.uchile.cl [repositorio.uchile.cl]
- 8. researchgate.net [researchgate.net]
- 9. grokipedia.com [grokipedia.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Chiral Separation of 6-Bromo-1,2,3,4-tetrahydroisoquinoline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of 6-Bromo-1,2,3,4-tetrahydroisoquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for the chiral separation of this compound derivatives?
A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs).[1][2][3] Gas Chromatography (GC) with pre-column derivatization using a chiral reagent is also a viable, though less direct, method.[4][5][6][7][8]
Q2: Which types of chiral stationary phases (CSPs) are most effective for this class of compounds?
A2: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly effective for the chiral separation of a wide range of pharmaceutical compounds, including those with a tetrahydroisoquinoline skeleton.[1] Cyclodextrin-based and macrocyclic glycopeptide selectors have also shown success.[1][2]
Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) over HPLC for this application?
A3: SFC offers several key advantages, including faster analysis times, reduced solvent consumption (making it a "greener" technique), and often unique or improved selectivity compared to HPLC.[9][10][11][12][13] The low viscosity of supercritical CO2 allows for higher flow rates without generating excessive backpressure.[9][12]
Q4: When should I consider using derivatization for chiral analysis?
A4: Derivatization is an indirect approach where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers.[14][15] This method is useful when direct separation on a CSP is unsuccessful or if you are using a non-chiral column for GC analysis.[4][5][6][7][8] For example, using (–)-(1R)-menthyl chloroformate as a derivatizing agent allows for the separation of tetrahydroisoquinoline derivatives on a standard achiral GC column.[4][6][7][8]
Q5: What is the role of additives in the mobile phase for chiral separations of basic compounds like tetrahydroisoquinolines?
A5: For basic compounds, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase in normal-phase HPLC or as an additive in SFC is often necessary.[3] This helps to improve peak shape and reduce tailing by deactivating acidic sites on the stationary phase. For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) would be used.[3]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide, cyclodextrin). The interaction between the analyte and the CSP is highly specific.[1][2][3] |
| Incorrect Mobile Phase Composition | For HPLC (Normal Phase): Vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol, isopropanol).[3] For SFC: Adjust the percentage of the co-solvent (e.g., methanol, ethanol).[9][11][12] |
| Suboptimal Temperature | Vary the column temperature. In SFC, temperature can affect the mobile phase density and thus selectivity.[11] In HPLC, lower temperatures sometimes improve resolution. |
| Need for Additives | For basic analytes like this compound, add a small percentage (e.g., 0.1%) of a basic additive like diethylamine (DEA) to the mobile phase to improve peak shape and interaction with the CSP.[3] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | Add a competing base (e.g., 0.1% DEA) to the mobile phase to block active sites on the silica support of the CSP, which is a common cause of tailing for basic compounds.[3] |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH (Reversed-Phase) | If using a reversed-phase method, ensure the mobile phase pH is appropriate for the pKa of the analyte to maintain a consistent ionization state. |
Issue 3: Long Analysis Times
| Possible Cause | Suggested Solution |
| Low Flow Rate | Increase the flow rate. SFC is particularly advantageous here, as its low viscosity allows for much higher flow rates than HPLC without a significant loss in efficiency.[9][12] |
| Strong Mobile Phase | Increase the percentage of the polar modifier in normal-phase HPLC or the co-solvent in SFC to decrease retention times. |
| Long Column | Consider using a shorter column or one packed with smaller particles if available, especially in SFC where high efficiency can be maintained.[9][11] |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development
-
Column Selection: Begin with a polysaccharide-based CSP such as one coated with amylose or cellulose derivatives.
-
Mobile Phase Screening:
-
Flow Rate: Set the initial flow rate to 1.0 mL/min.
-
Detection: Use UV detection at a wavelength where the compound has significant absorbance.
-
Optimization: If separation is observed, optimize the resolution by fine-tuning the mobile phase composition and flow rate.
Protocol 2: Chiral SFC Method Development
-
Column Selection: Utilize a polysaccharide-based CSP suitable for SFC.
-
Mobile Phase Screening:
-
Use supercritical CO2 as the main mobile phase component.
-
Screen different alcohol co-solvents (e.g., methanol, ethanol, isopropanol) at varying percentages (e.g., 10%, 20%, 30%).[12]
-
Include 0.1% DEA as an additive in the co-solvent.
-
-
Back Pressure and Temperature: Set the back pressure regulator to a standard value (e.g., 150 bar) and the column temperature to 40°C.[11]
-
Flow Rate: Start with a flow rate of 3.0 mL/min.[12]
-
Optimization: Adjust the co-solvent percentage, temperature, and back pressure to optimize the separation.
Data Presentation
Table 1: Typical Starting Conditions for Chiral HPLC Separation
| Parameter | Normal Phase HPLC |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |
| Mobile Phase | n-Hexane / Ethanol (80:20, v/v) with 0.1% DEA |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV (e.g., 254 nm) |
Table 2: Typical Starting Conditions for Chiral SFC Separation
| Parameter | Supercritical Fluid Chromatography (SFC) |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |
| Mobile Phase | CO2 / Methanol (80:20, v/v) with 0.1% DEA in Methanol |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40°C |
| Detection | UV (e.g., 254 nm) |
Visualizations
Caption: Workflow for Chiral Method Development.
Caption: Troubleshooting Decision Tree for Chiral Separations.
References
- 1. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scirp.org [scirp.org]
- 5. Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. selvita.com [selvita.com]
- 11. afmps.be [afmps.be]
- 12. fagg-afmps.be [fagg-afmps.be]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 15. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Scale-Up Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for the scale-up synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory to a larger scale. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the scale-up of this compound?
A1: The two most common and industrially relevant synthetic routes for the preparation of this compound are the Bischler-Napieralski reaction followed by reduction, and the Pictet-Spengler reaction.[1][2] The choice between these routes on a larger scale often depends on factors such as starting material availability, cost, and the ability to control reaction parameters and impurity profiles.
Q2: My Pictet-Spengler reaction is sluggish or gives low yields when scaling up. What are the likely causes?
A2: Scaling up the Pictet-Spengler reaction can present challenges, particularly for substrates with electron-withdrawing groups like bromine. The reaction's success is highly sensitive to the electronic nature of the aromatic ring.[3] Common issues and potential solutions include:
-
Insufficient Acid Catalyst: Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated HCl, H₂SO₄, or polyphosphoric acid) is used to drive the reaction.[4] On a larger scale, localized concentration gradients can be an issue, so efficient mixing is crucial.
-
Inadequate Temperature: Less nucleophilic aromatic rings, such as the one in the precursor to this compound, often require higher reaction temperatures to achieve a reasonable reaction rate.[3] However, excessive heat can lead to side reactions and impurity formation. Careful temperature control and monitoring are essential.
-
Poor Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" and uneven reaction progress. Ensure the stirring mechanism is adequate for the reactor volume and viscosity of the reaction mixture.
Q3: I am observing significant impurity formation during the Bischler-Napieralski reaction at scale. What are the common byproducts and how can I minimize them?
A3: A major side reaction in the Bischler-Napieralski reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[5] This can be more pronounced at the higher temperatures often required for cyclization. To mitigate this:
-
Use Milder Reagents: While phosphorus oxychloride (POCl₃) is common, milder reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base (e.g., 2-chloropyridine) can allow the reaction to proceed at lower temperatures, thus reducing the formation of the retro-Ritter byproduct.
-
Solvent Choice: Using a nitrile-based solvent can sometimes suppress the retro-Ritter reaction by shifting the equilibrium.[5]
-
Careful Work-up: The crude dihydroisoquinoline intermediate from the Bischler-Napieralski reaction should be handled carefully, as it can be unstable. Prompt reduction to the more stable tetrahydroisoquinoline is recommended.
Q4: How can I safely handle the quench of a large-scale Bischler-Napieralski reaction involving POCl₃?
A4: Quenching large volumes of phosphorus oxychloride (POCl₃) is highly exothermic and requires careful planning and execution. A slow and controlled addition of the reaction mixture to a cooled, well-stirred solution of a base (e.g., aqueous sodium carbonate or ammonium hydroxide) is critical. Ensure the quenching vessel has adequate cooling capacity and headspace to handle any potential gas evolution. A reverse quench (adding the quenching solution to the reaction mixture) is generally not recommended on a large scale due to the difficulty in controlling the initial exotherm.
Q5: What is the best way to purify this compound on a large scale?
A5: On a large scale, purification by column chromatography can be costly and time-consuming. Crystallization is the preferred method for final product purification. The hydrochloride salt of this compound is often a crystalline solid and can be prepared by treating a solution of the free base with hydrochloric acid in a suitable solvent like isopropanol or ethanol.[6] Careful selection of the crystallization solvent system and controlled cooling rates are key to obtaining a high-purity product with a consistent crystal form.
Troubleshooting Guides
Issue 1: Incomplete Reaction in Pictet-Spengler Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction stalls; starting material remains after prolonged reaction time. | Insufficient acid catalysis or inadequate temperature. | 1. Increase the equivalents of the acid catalyst. 2. Gradually increase the reaction temperature while monitoring for impurity formation by TLC or HPLC. 3. Consider using a stronger acid catalyst, such as polyphosphoric acid (PPA). |
| Poor solubility of starting materials at scale. | 1. Choose a solvent that provides better solubility for both the phenethylamine precursor and the aldehyde at the reaction temperature. 2. Ensure efficient stirring to maintain a homogeneous mixture. |
Issue 2: Exotherm and Pressure Build-up During Bischler-Napieralski Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Rapid temperature increase and pressure build-up during reagent addition or heating. | Highly exothermic reaction. | 1. Add the dehydrating agent (e.g., POCl₃) slowly and at a controlled temperature. 2. Ensure the reactor's cooling system is sufficient to handle the heat load. 3. Consider a semi-batch process where one of the reagents is added portion-wise. |
| Gas evolution from side reactions. | 1. Ensure the reactor is properly vented. 2. Monitor the reaction for the formation of unexpected byproducts. |
Issue 3: Difficulty in Isolating the Product After Work-up
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of an emulsion during aqueous work-up. | Presence of fine particulate matter or surfactants. | 1. Allow the mixture to stand for a longer period. 2. Add a small amount of a brine solution. 3. Filter the mixture through a pad of celite. |
| Product is an oil and does not crystallize. | Presence of impurities inhibiting crystallization. | 1. Attempt to form a salt (e.g., hydrochloride) which is more likely to be crystalline. 2. Perform a solvent screen to find a suitable crystallization solvent. 3. Consider a pre-purification step like a charcoal treatment to remove colored impurities. |
Experimental Protocols
Key Experiment: Pictet-Spengler Cyclization (Illustrative Lab-Scale Protocol)
This protocol is for illustrative purposes and will require optimization and adaptation for scale-up.
-
Reaction Setup: To a solution of 3-bromo-phenethylamine (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add paraformaldehyde (1.2 eq).
-
Acid Addition: Slowly add a strong acid catalyst, such as concentrated sulfuric acid or trifluoroacetic acid (2.0 eq), while maintaining the temperature below 25 °C with an ice bath.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it into a cooled, stirred solution of aqueous sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization, typically as the hydrochloride salt.
Visualizations
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. organicreactions.org [organicreactions.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]
Technical Support Center: Purification of 6-Bromo-1,2,3,4-tetrahydroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 6-Bromo-1,2,3,4-tetrahydroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two primary and most effective methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities present.
Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
Common impurities may include:
-
Unreacted starting materials: Depending on the synthetic route.
-
Over-brominated products: Such as dibromo- or polybromo-tetrahydroisoquinolines.
-
Oxidized byproducts: The corresponding quinoline may form, especially if using N-bromosuccinimide (NBS) at elevated temperatures.[1]
-
Solvent residues: From the reaction or initial work-up.
Q3: My purified this compound is colored. How can I remove the color?
Colored impurities can often be removed by treating a solution of the crude product with activated charcoal followed by hot filtration. A subsequent recrystallization can also significantly improve the color and purity of the final product.[2]
Troubleshooting Guides
Column Chromatography
| Issue | Potential Cause | Troubleshooting Steps |
| Poor separation of the desired product from impurities. | Inappropriate solvent system (eluent). | 1. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., gradients of hexane and ethyl acetate) to identify an optimal eluent for separation.[3] 2. Consider using a different stationary phase, such as alumina (neutral or basic), if the compound shows instability on silica gel.[3] |
| The compound is not eluting from the column. | The eluent is too non-polar. | Gradually increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| The product elutes too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the solvent system. Increase the proportion of the non-polar solvent (e.g., hexane). |
| Streaking or tailing of the spot on TLC and the band on the column. | The compound may be too acidic or basic for the silica gel. | Add a small amount of a modifier to the eluent. For basic compounds like tetrahydroisoquinolines, adding a small percentage of triethylamine (e.g., 0.1-1%) can improve the peak shape. |
Recrystallization
| Issue | Potential Cause | Troubleshooting Steps |
| No crystals form upon cooling. | 1. The solution is not supersaturated. 2. The chosen solvent is not appropriate (the compound is too soluble). | 1. Evaporate some of the solvent to increase the concentration and then try cooling again.[2] 2. If the compound is too soluble, add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity is observed, then heat to redissolve and cool slowly. 3. Scratch the inside of the flask with a glass rod to create nucleation sites. 4. Add a seed crystal of the pure compound. |
| The product oils out instead of crystallizing. | 1. The boiling point of the solvent is too high. 2. The solution is cooling too rapidly. 3. Significant impurities are present. | 1. Use a lower-boiling point solvent. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 3. Consider a preliminary purification by column chromatography to remove the bulk of the impurities. |
| Low recovery of the purified product. | 1. Too much solvent was used. 2. The crystals were filtered before crystallization was complete. 3. The compound has significant solubility in the cold solvent. | 1. Use the minimum amount of hot solvent required to fully dissolve the crude product.[2] 2. Ensure the solution has been allowed to cool for a sufficient amount of time. 3. Cool the crystallization mixture in an ice bath to minimize solubility. 4. Concentrate the mother liquor and attempt a second crystallization to recover more product.[2] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Silica Gel Slurry: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).
-
Packing the Column: Pour the slurry into the chromatography column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Loading the Sample: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the least polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. A reported solvent system for this compound is isohexane/tert-butyl methyl ether (TBME).[4]
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of the hot solvent (or the more soluble solvent of a pair) until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[2]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.[2]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Troubleshooting guide for failed recrystallization.
References
Technical Support Center: Synthesis of 6-Bromo-Tetrahydroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-tetrahydroisoquinoline, with a specific focus on preventing racemization and controlling stereochemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 6-bromo-tetrahydroisoquinoline, and which steps are critical for controlling stereochemistry?
A1: The two most common synthetic routes that allow for the introduction of a chiral center at the C1 position are the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by asymmetric reduction.
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine (in this case, 3-bromophenethylamine) with an aldehyde or ketone, followed by cyclization.[1][2][3] The stereocenter is created during the cyclization step. To control stereochemistry, chiral catalysts or auxiliaries are employed to influence the facial selectivity of the intramolecular attack on the intermediate iminium ion.
-
Bischler-Napieralski Reaction followed by Asymmetric Reduction: This two-step process begins with the cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline. This intermediate is prochiral at the C1 position. The subsequent asymmetric reduction of the C=N double bond introduces the chiral center.[4] The choice of a chiral reducing agent or a chiral catalyst for hydrogenation is crucial for achieving high enantioselectivity.
Q2: What is the primary mechanism that leads to racemization in the synthesis of 1-substituted-6-bromo-tetrahydroisoquinolines?
A2: The primary cause of racemization is the formation of a planar, achiral iminium ion intermediate. This can occur under acidic or basic conditions, or during the activation of certain functional groups. Once the iminium ion is formed, the stereochemical information at the C1 position is lost. Subsequent non-stereoselective reduction or nucleophilic attack will result in a racemic mixture. For instance, in the Pictet-Spengler reaction, the key intermediate is an iminium ion, and its formation and subsequent cyclization must be carefully controlled to achieve high enantioselectivity.[1][3] Similarly, in the Bischler-Napieralski route, the 3,4-dihydroisoquinoline intermediate can tautomerize to an enamine, which can also lead to racemization upon protonation to the iminium ion before reduction.
Q3: Which analytical techniques are suitable for determining the enantiomeric excess (ee%) of chiral 6-bromo-tetrahydroisoquinoline?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral tetrahydroisoquinolines.[5] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often effective for this class of compounds. Other techniques that can be employed include capillary electrophoresis (CE) with a chiral selector and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents, although HPLC is generally preferred for its accuracy and reproducibility.
Troubleshooting Guides
Issue 1: Low Enantioselectivity in Asymmetric Pictet-Spengler Reaction
Symptoms:
-
The final 6-bromo-tetrahydroisoquinoline product shows a low enantiomeric excess (ee%) when analyzed by chiral HPLC.
-
The optical rotation of the product is significantly lower than the expected value for the pure enantiomer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Ineffective Chiral Catalyst | 1. Screen different chiral catalysts: Chiral phosphoric acids (e.g., SPINOL- or BINOL-derived) and thiourea-based catalysts are commonly used for asymmetric Pictet-Spengler reactions.[6][7] Their effectiveness can be highly substrate-dependent. 2. Optimize catalyst loading: Vary the catalyst loading (typically 1-10 mol%) to find the optimal concentration. | The choice of catalyst is critical for creating a chiral environment that favors the formation of one enantiomer over the other. |
| Inappropriate Reaction Conditions | 1. Lower the reaction temperature: Perform the reaction at lower temperatures (e.g., 0°C to -20°C) to enhance selectivity. 2. Solvent screening: The polarity of the solvent can influence the transition state of the cyclization. Test a range of solvents from non-polar (e.g., toluene, hexanes) to more polar (e.g., dichloromethane, chloroform). | Lower temperatures can increase the energy difference between the diastereomeric transition states, leading to higher enantioselectivity. The solvent can affect catalyst solubility and the stability of intermediates. |
| Racemization of the Product | 1. Minimize reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to acidic conditions. 2. Careful work-up: Use a mild base (e.g., saturated sodium bicarbonate solution) during the work-up to neutralize the acid catalyst promptly. | Prolonged exposure to acidic conditions can promote the formation of the iminium ion from the product, leading to racemization. |
Issue 2: Racemization during Asymmetric Reduction of 3,4-Dihydro-6-bromo-isoquinoline
Symptoms:
-
The 6-bromo-tetrahydroisoquinoline product obtained after reduction of the corresponding 3,4-dihydroisoquinoline shows low ee%.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Ineffective Asymmetric Reduction | 1. Choice of reducing agent/catalyst: For catalytic hydrogenation, screen different chiral ligands (e.g., with Rh, Ru, or Ir catalysts).[8] For chemical reduction, explore various chiral hydride sources. 2. Optimize reaction conditions: Adjust hydrogen pressure, temperature, and solvent for catalytic hydrogenations. For chemical reductions, temperature and solvent choice are critical. | The efficiency of the asymmetric reduction is highly dependent on the catalyst/reagent and reaction parameters. |
| Racemization of the Dihydroisoquinoline Intermediate | 1. Control the pH: Ensure the reaction medium is not overly acidic or basic before the reduction step, as this can promote tautomerization to the enamine and subsequent racemization upon iminium ion formation. | The stability of the prochiral center in the dihydroisoquinoline is pH-dependent. |
| Product Racemization | 1. Mild work-up conditions: Avoid strongly acidic or basic conditions during the isolation and purification of the final product. | The chiral center in the final tetrahydroisoquinoline can still be susceptible to racemization under harsh conditions. |
Quantitative Data Summary
The following table summarizes representative enantiomeric excess (ee%) values achieved in asymmetric syntheses of tetrahydroisoquinoline derivatives, providing a benchmark for what can be expected with optimized protocols. Note that data for the 6-bromo derivative is limited, so results for analogous compounds are included.
| Synthetic Method | Substrate/Product | Catalyst/Reagent | ee% | Reference |
| Asymmetric Pictet-Spengler | N-Carbamoyl-β-arylethylamines | Chiral Phosphoric Acid | Up to 99% | [9][10] |
| Asymmetric 1,3-Dipolar Cycloaddition | C,N-Cyclic Azomethine Imines | Chiral Primary Amine | Up to >95% | [5] |
| Asymmetric Hydrogenation | 1-Phenyl-3,4-dihydroisoquinoline | Iridium Catalyst | Up to 98% | [8] |
| Asymmetric Hydrogenation | 1-Aryl Dihydroisoquinolines | Ru/TsDPEN Complex | High | [11] |
Experimental Protocols
Key Experiment: Asymmetric Pictet-Spengler Reaction using a Chiral Phosphoric Acid Catalyst
This protocol is a general guideline for the asymmetric Pictet-Spengler reaction to synthesize 1-substituted-6-bromo-tetrahydroisoquinolines. Optimization of specific parameters may be required.
Materials:
-
3-Bromophenethylamine
-
Aldehyde (e.g., benzaldehyde)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)
-
Anhydrous, non-polar solvent (e.g., toluene)
-
Molecular sieves (4 Å)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add 3-bromophenethylamine (1.0 equiv.), the aldehyde (1.1 equiv.), and freshly activated 4 Å molecular sieves in anhydrous toluene.
-
Cool the mixture to the desired temperature (e.g., 0°C).
-
Add the chiral phosphoric acid catalyst (5-10 mol%) to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral HPLC.
Visualizations
Logical Workflow for Troubleshooting Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
Signaling Pathway: Mechanism of Racemization
Caption: Racemization via an achiral iminium ion intermediate.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Asymmetric synthesis of functionalized 1,2,3,4-tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
managing reaction temperature in 6-Bromo-1,2,3,4-tetrahydroisoquinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction temperature during the synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, with a focus on temperature-related problems.
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield in cyclization step | Reaction temperature is too low, providing insufficient energy for the intramolecular cyclization. | Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or LC-MS. For Bischler-Napieralski reactions, ensure the dehydrating agent (e.g., POCl₃) is active and the reaction is heated to reflux.[1][2] For Pictet-Spengler reactions, which can sometimes be run at lower temperatures, ensure the acidic catalyst is present and consider gentle heating if the reaction is sluggish at room temperature.[3][4] |
| Formation of significant side products (e.g., styrenes in Bischler-Napieralski) | The reaction temperature is too high, leading to side reactions like the retro-Ritter reaction.[2] | Reduce the reaction temperature. If refluxing in a high-boiling solvent, consider switching to a lower-boiling solvent to maintain a lower reflux temperature. For reactions sensitive to high temperatures, precise temperature control using an oil bath and a temperature controller is recommended. |
| Incomplete reaction after an extended period | The reaction temperature may be too low, or there may be insufficient activation of the starting materials. | Confirm the reaction temperature with a calibrated thermometer. For reactions like the Bischler-Napieralski, which often require an electron-rich aromatic ring, ensure that the reaction conditions are sufficiently forcing for the given substrate.[2][5] If necessary, a higher reaction temperature or a more potent dehydrating agent might be required. |
| Decomposition of starting material or product | The reaction temperature is excessively high, causing thermal degradation. | Immediately reduce the reaction temperature. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition at elevated temperatures. Review literature for the thermal stability of the specific reagents and intermediates being used. |
| Poor regioselectivity in bromination steps | The temperature during the bromination of the isoquinoline precursor is not adequately controlled. | Strict temperature control is crucial for regioselectivity. For bromination reactions, it is often necessary to maintain low temperatures, for example, between -26°C and -18°C, using a cooling bath such as dry ice/acetone to avoid the formation of undesired isomers.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the typical temperature ranges for the key steps in the synthesis of this compound derivatives?
A1: The optimal temperature ranges can vary depending on the specific synthetic route. For a multi-step synthesis starting from 3-bromophenylacetonitrile to produce a derivative, the following temperature ranges have been reported[7]:
-
Reduction Step: 0-30°C
-
Amidation Step: -20-20°C
-
Ring Closure (Cyclization): 0-60°C
-
Hydrolysis Step: 20-100°C
Q2: How does temperature affect the Bischler-Napieralski reaction for the synthesis of dihydroisoquinolines?
A2: The Bischler-Napieralski reaction is typically carried out under refluxing acidic conditions.[1][5] The temperature can range from room temperature to over 100°C depending on the dehydrating agent used.[1] Elevated temperatures are generally required to drive the cyclization and dehydration steps.[2] However, excessively high temperatures can lead to the formation of side products.[2]
Q3: What are the temperature considerations for a Pictet-Spengler reaction to synthesize the tetrahydroisoquinoline core?
A3: The Pictet-Spengler reaction can often be performed under milder conditions than the Bischler-Napieralski reaction.[3][4] For highly activated aromatic rings, the reaction may proceed at room temperature.[3] For less reactive substrates, higher temperatures and a strong acid catalyst are typically required.[3] In some cases, increasing the temperature to 50°C has been shown to improve conversion rates.[8]
Q4: Can microwave irradiation be used to control the reaction temperature?
A4: Yes, microwave-assisted synthesis can be a viable option for reactions like the Bischler-Napieralski and Pictet-Spengler, allowing for rapid heating and precise temperature control, which can lead to shorter reaction times and potentially improved yields.[9]
Quantitative Data Summary
The following table summarizes the reaction conditions for a four-step synthesis of a this compound derivative.[7]
| Step | Reaction | Solvent | Catalyst/Reagent | Temperature (°C) |
| A | Reduction | Methanol or Ethanol | Raney Nickel, H₂ | 0 - 30 |
| B | Amidation | Acetone, Methylene Chloride, or THF | Methyl Chloroformate | -20 - 20 |
| C | Ring Closure | Tetrahydrofuran | 2-oxoacetic acid, Conc. H₂SO₄ | 0 - 60 |
| D | Hydrolysis | Aqueous | H₂SO₄ (0.1-10M) | 20 - 100 |
Experimental Protocols
General Protocol for the Synthesis of 6-Bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (Step C)[7]
-
In a three-necked flask, dissolve 3-bromophenethylamino methyl-formiate in tetrahydrofuran (THF).
-
Add concentrated sulfuric acid to the solution.
-
Maintain the reaction temperature at 30°C.
-
After the reaction is complete, pour the mixture into ice water.
-
Extract the product with dichloromethane.
-
Combine the organic phases, wash with water and then with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the product.
General Protocol for the Hydrolysis to this compound-1-carboxylic acid (Step D)[7]
-
In a three-necked flask, add 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and 10M sulfuric acid.
-
Heat the mixture under reflux for 6 hours.
-
After the reaction is complete, cool the mixture.
-
Adjust the pH to 7 with sodium bicarbonate.
-
Cool the solution to precipitate the solid product.
-
Filter and dry the solid to obtain this compound-1-carboxylic acid.
Visualizations
Caption: Workflow for managing reaction temperature during synthesis.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 8. via.library.depaul.edu [via.library.depaul.edu]
- 9. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
solvent selection for improving yield in 6-bromo-THIQ synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline (6-bromo-THIQ). The focus is on optimizing reaction yield through appropriate solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 6-bromo-THIQ, and how does solvent choice play a role?
A1: The synthesis of 6-bromo-THIQ and other tetrahydroisoquinolines (THIQs) is commonly achieved through reactions like the Pictet-Spengler and Bischler-Napieralski reactions.
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[1] An acid catalyst is typically required. The choice of solvent is crucial and can influence reaction rates and yields. Both protic and aprotic solvents have been used, with aprotic media sometimes providing superior yields.[1] The reaction's driving force is the electrophilicity of the iminium ion formed under acidic conditions.[1]
-
Bischler-Napieralski Reaction: This method involves the intramolecular cyclization of β-arylethylamides using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[2][3] The reaction is often carried out in an inert solvent such as toluene, or sometimes without a solvent.[2] The choice of solvent can be critical, especially for arenes that are not highly activated.[4]
Q2: I am experiencing a low yield in my 6-bromo-THIQ synthesis. Could the solvent be the issue?
A2: Yes, improper solvent selection is a common reason for low yields in the synthesis of 6-bromo-THIQ.[5] Here are some potential issues related to the solvent:
-
Incomplete Reaction: The solvent may not be suitable for the reaction temperature required for the reaction to go to completion.[5]
-
Side Reactions: The solvent can influence the formation of byproducts.[5][6] For instance, in some reactions, the presence of water can promote unwanted side reactions.[5]
-
Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction mixture and a slower reaction rate.
-
Solvent Polarity: The polarity of the solvent can significantly impact the reaction mechanism and rate. For reactions involving charged intermediates, such as the iminium ion in the Pictet-Spengler reaction, a polar solvent can be beneficial. However, the optimal solvent polarity will depend on the specific substrate and reaction conditions.
Q3: How do I select the optimal solvent for my 6-bromo-THIQ synthesis?
A3: The ideal solvent will depend on the specific synthetic route (e.g., Pictet-Spengler, Bischler-Napieralski) and the nature of your starting materials. Here are some general guidelines:
-
For Pictet-Spengler Reactions: While traditionally carried out with heating in a protic acid, aprotic solvents have been shown to give superior yields in some cases.[1] Consider screening a range of aprotic solvents such as dichloromethane, acetonitrile, or THF.[5][7] The use of superacids as catalysts may be necessary for less activated starting materials.[8]
-
For Bischler-Napieralski Reactions: This reaction is often performed in a non-polar, high-boiling solvent like toluene or xylene to facilitate the high temperatures required for cyclization.[4] In some cases, the reaction can be run neat (without solvent).[2]
-
General Considerations: Always use anhydrous solvents, as water can interfere with the reaction and lead to the formation of byproducts.[5][9] It is advisable to perform small-scale trial reactions to screen a few different solvents and identify the one that provides the best yield and purity for your specific substrate.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Reaction Yield | Incomplete reaction due to suboptimal solvent or temperature.[5] | - Monitor the reaction progress using TLC or LC-MS to ensure it goes to completion.- If the reaction is sluggish, consider switching to a higher-boiling solvent to allow for a higher reaction temperature.- Ensure your starting materials are fully dissolved in the chosen solvent. |
| Formation of byproducts due to side reactions.[5] | - If you observe significant byproduct formation, try a different solvent with a different polarity.- Ensure that you are using anhydrous solvents and reagents to minimize water-related side reactions.[9] | |
| Product is a thick, polymeric material | Intermolecular side reactions are occurring. | - This can be an issue in reactions like the Bischler-Napieralski reaction. Using a solvent to ensure dilute conditions can sometimes mitigate this. |
| Inconsistent Results | Variability in solvent quality. | - Always use high-purity, anhydrous solvents from a reliable source.- Consider purifying your solvent before use if you suspect contamination. |
Quantitative Data on Solvent Effects
The following table summarizes yields reported for various steps in the synthesis of 6-bromo-THIQ precursors and related structures, highlighting the solvents used. Direct comparative studies on the final cyclization to 6-bromo-THIQ are limited in the literature, but this data provides some insight into solvent choices for related transformations.
| Reaction Step | Solvent(s) | Yield (%) | Reference |
| Formation of 5-(((4-Bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Ethanol | 99.73 | [10] |
| Cyclization to 6-Bromoquinolin-4-ol | Ether | 59.89 | [10] |
| Chlorination to 6-Bromo-4-chloroquinoline | Dichloromethane (for extraction) | 81 | [11] |
| Iodination to 6-bromo-4-iodoquinoline | Acetonitrile | Not specified | [11] |
| Reduction of 3-bromophenylacetonitrile | Methanol or Ethanol | Not specified | [12] |
| Cyclization to a THIQ derivative | Tetrahydrofuran (THF) | Not specified | [12] |
Experimental Protocols
General Protocol for Pictet-Spengler Synthesis of a Tetrahydroisoquinoline
This is a general procedure that can be adapted for the synthesis of 6-bromo-THIQ. The specific aldehyde or ketone and reaction conditions should be optimized for the target molecule.
-
Reactant Preparation: Dissolve the β-(4-bromophenyl)ethylamine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1-1.2 equivalents) to the solution.
-
Acid Catalysis: Add a catalytic amount of a protic acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or a Lewis acid.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A decision workflow for selecting the optimal solvent for 6-bromo-THIQ synthesis.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. atlantis-press.com [atlantis-press.com]
- 12. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
minimizing side reactions in the bromination of tetrahydroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the bromination of tetrahydroisoquinoline.
Troubleshooting Guides
Issue 1: Oxidation of the Tetrahydroisoquinoline Ring to Quinoline
Q1: My reaction is resulting in a significant amount of the corresponding quinoline by-product. What is causing this and how can I prevent it?
A1: Oxidation of the 1,2,3,4-tetrahydroquinoline scaffold to the aromatic quinoline system is a common side reaction during electrophilic bromination, particularly when using N-bromosuccinimide (NBS), which can act as both a brominating agent and an oxidant.[1][2] The electron-donating nitrogen atom in the tetrahydroquinoline ring activates it for electrophilic substitution but also increases its susceptibility to oxidation.[1]
There are two primary strategies to suppress this oxidation:
-
N-Protection: Introducing an electron-withdrawing protecting group onto the nitrogen atom decreases the electron density of the ring system, thereby reducing its susceptibility to oxidation.[1]
-
Judicious Choice of Reagents and Solvents: Employing alternative brominating agents or specific solvent systems can selectively favor the desired bromination pathway over oxidation.[1]
Caption: Strategies to mitigate oxidation during tetrahydroisoquinoline bromination.
Q2: Which N-protecting groups are most effective in preventing oxidation?
A2: Electron-withdrawing protecting groups are generally effective. Commonly used protecting groups include acetyl (Ac), tert-butyloxycarbonyl (Boc), and N-chloroacetyl. For instance, the use of an N-chloroacetyl group on 2-phenyl-1,2,3,4-tetrahydroquinoline has been shown to facilitate selective monobromination at the 6-position while preserving the tetrahydro-ring.[1][2]
Q3: Is it possible to achieve bromination without N-protection and still avoid oxidation?
A3: Yes, this is achievable under specific reaction conditions. The choice of solvent plays a critical role.[1] For example, the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline with bromine in acetic acid leads to the formation of the 6,8-dibromo derivative while preserving the 1,2,3,4-tetrahydroquinoline ring.[2] In contrast, using bromine in chloroform or NBS in a chloroform-tetrachloromethane mixture can lead to oxidation.[2]
Issue 2: Poor Regioselectivity and Formation of Multiple Brominated Products
Q4: My reaction is producing a mixture of mono-, di-, and/or tri-brominated products. How can I improve the regioselectivity for a single product?
A4: Achieving high regioselectivity in the bromination of tetrahydroisoquinoline depends on several factors, including the existing substituents on the aromatic ring, the choice of brominating agent, and the reaction conditions.
-
Influence of Substituents: The position of existing electron-donating or electron-withdrawing groups on the benzene ring of the tetrahydroisoquinoline scaffold will direct the incoming electrophile (bromine). For example, in 6-hydroxytetrahydroisoquinolines, the hydroxyl group directs the bromination to the 5-position.[3]
-
N-Substitution: N-substituted 2-phenyl-1,2,3,4-tetrahydroisoquinoline can be selectively brominated at the 6-position under various conditions.[2]
-
Choice of Brominating Agent: The reactivity of the brominating agent can influence the extent of bromination. Using a milder brominating agent or controlling the stoichiometry can help to favor mono-bromination over poly-bromination. N-bromosuccinimide (NBS) in polyethylene glycol has been used for regioselective monobromination of activated aromatic compounds.[3]
Caption: Key factors influencing regioselectivity in tetrahydroisoquinoline bromination.
Frequently Asked Questions (FAQs)
Q5: What are some common side products to expect in the bromination of tetrahydroisoquinoline?
A5: The most common side products are the oxidized quinoline derivative and poly-brominated tetrahydroisoquinolines (di- and tri-brominated).[2] The specific side products will depend on the starting material and reaction conditions.
Q6: Can the choice of solvent impact the outcome of the bromination reaction?
A6: Absolutely. The solvent can influence both the rate of reaction and the product distribution. For example, bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline with bromine in acetic acid yields the 6,8-dibromo derivative without oxidation, whereas the same reaction in chloroform can lead to the formation of the oxidized quinoline by-product.[2]
Q7: Are there "greener" alternatives to traditional brominating agents like molecular bromine?
A7: Yes, researchers are exploring more environmentally friendly bromination methods. One approach is the in situ generation of bromine from less hazardous precursors. For example, reacting an oxidant like sodium hypochlorite (NaOCl) with hydrobromic acid (HBr) or potassium bromide (KBr) can produce the active brominating species in the reaction mixture, avoiding the handling and storage of bulk molecular bromine.[4]
Data Presentation
Table 1: Influence of Reaction Conditions on the Bromination of 2-Phenyl-1,2,3,4-tetrahydroquinoline
| Brominating Agent | Solvent | Temperature | Major Product(s) | Side Product(s) | Citation |
| Bromine (Br₂) | Chloroform | -20°C | Di- and tri-bromo derivatives | Oxidized quinoline structure | [2] |
| N-Bromosuccinimide (NBS) | Chloroform-Tetrachloromethane | Room Temp. | Di- and tri-bromo derivatives | Oxidized quinoline structure | [2] |
| Bromine (Br₂) | Acetic Acid | Not specified | 6,8-dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline | - | [2] |
| Not specified (on N-chloroacetyl derivative) | Not specified | Not specified | 6-mono-bromo derivative | - | [2] |
Experimental Protocols
Protocol 1: Selective Dibromination of 2-Phenyl-1,2,3,4-tetrahydroquinoline without Oxidation
This protocol is adapted from the findings reported in the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline.[2]
-
Reactant Preparation: Dissolve 2-phenyl-1,2,3,4-tetrahydroquinoline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction Setup: Place the flask in an ice bath to maintain a low temperature during the addition of bromine.
-
Bromine Addition: Slowly add a solution of molecular bromine in acetic acid to the stirred solution of the tetrahydroisoquinoline derivative. The amount of bromine should be stoichiometrically controlled to favor dibromination (approximately 2 equivalents).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by adding a solution of sodium thiosulfate to neutralize any excess bromine.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 6,8-dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline.
Caption: General workflow for the selective bromination of tetrahydroisoquinoline.
References
Validation & Comparative
Comparative Bioactivity Analysis: 6-Bromo- vs. 6-Fluoro-Tetrahydroisoquinoline
A comprehensive review of available scientific literature reveals a notable absence of direct comparative studies on the bioactivity of 6-bromo-tetrahydroisoquinoline and 6-fluoro-tetrahydroisoquinoline. While the broader class of halogenated tetrahydroisoquinolines has been investigated for a variety of biological activities, data directly comparing the efficacy of the 6-bromo and 6-fluoro substituted analogs is not publicly available. This guide, therefore, summarizes the general bioactivity of substituted tetrahydroisoquinolines and outlines the necessary experimental framework for a direct comparative analysis.
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of many natural products and synthetic compounds with a wide range of pharmacological activities. Halogenation of the THIQ ring is a common strategy to modulate the physicochemical properties and biological activity of these compounds. The nature and position of the halogen substituent can significantly influence factors such as metabolic stability, membrane permeability, and binding affinity to biological targets.
General Bioactivity of Halogenated Tetrahydroisoquinolines
Research on various halogenated THIQ derivatives has indicated their potential in several therapeutic areas:
-
Anticancer Activity: Different substituted THIQs have been explored for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation and survival.
-
Antibacterial and Antifungal Activity: Halogenated THIQs have been investigated as potential antimicrobial agents. The substitution pattern on the aromatic ring plays a critical role in their spectrum of activity and potency against different microbial strains.
-
Enzyme Inhibition: The THIQ nucleus is a versatile scaffold for the design of enzyme inhibitors. Halogen substituents can enhance the binding affinity and selectivity of these compounds for their target enzymes, which are implicated in a range of diseases.
Proposed Experimental Framework for Comparative Analysis
To generate the data required for a direct comparison of 6-bromo- and 6-fluoro-tetrahydroisoquinoline, a series of standardized biological assays would be necessary. The following outlines a potential experimental workflow:
Data Presentation Framework
Upon completion of the proposed experimental work, the quantitative data should be summarized in a clear and concise tabular format to facilitate easy comparison.
Table 1: Comparative Anticancer Activity (Hypothetical Data)
| Compound | Cell Line | IC50 (µM) |
| 6-Bromo-THIQ | MCF-7 | Data to be determined |
| 6-Fluoro-THIQ | MCF-7 | Data to be determined |
| 6-Bromo-THIQ | A549 | Data to be determined |
| 6-Fluoro-THIQ | A549 | Data to be determined |
Table 2: Comparative Enzyme Inhibition (Hypothetical Data)
| Compound | Target Enzyme | IC50 (nM) |
| 6-Bromo-THIQ | Kinase X | Data to be determined |
| 6-Fluoro-THIQ | Kinase X | Data to be determined |
| 6-Bromo-THIQ | Protease Y | Data to be determined |
| 6-Fluoro-THIQ | Protease Y | Data to be determined |
Detailed Experimental Protocols
General Protocol for Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 6-bromo-tetrahydroisoquinoline and 6-fluoro-tetrahydroisoquinoline for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Conclusion
While the existing body of research highlights the potential of halogenated tetrahydroisoquinolines as bioactive molecules, a direct, data-driven comparison between 6-bromo- and 6-fluoro-tetrahydroisoquinoline is currently not possible due to a lack of published studies. The experimental framework outlined above provides a roadmap for researchers to generate the necessary data to perform a robust comparative analysis. Such studies would be invaluable for understanding the structure-activity relationships of halogenated THIQs and for guiding the future design of more potent and selective therapeutic agents. Researchers in the field of drug discovery and medicinal chemistry are encouraged to undertake such comparative investigations to fill this knowledge gap.
Validating the Structure of Novel 6-Bromo-Tetrahydroisoquinoline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural validation of novel chemical entities is a cornerstone of synthetic chemistry and medicinal research. This guide provides a comprehensive comparison of key analytical techniques for confirming the structure of novel 6-bromo-tetrahydroisoquinoline derivatives, a class of compounds with significant potential in various therapeutic areas. By presenting experimental data, detailed protocols, and clear visualizations, this guide aims to be an invaluable resource for researchers in the field.
The structural elucidation of a novel molecule is a multi-faceted process that relies on the convergence of data from several analytical methods. The primary techniques discussed herein—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography—each provide unique and complementary information about the molecule's atomic arrangement, connectivity, and overall three-dimensional shape.
Data Presentation: A Comparative Analysis of Analytical Techniques
The following tables summarize the expected quantitative data for a representative parent compound, 6-bromo-1,2,3,4-tetrahydroisoquinoline, which serves as a baseline for comparison with novel derivatives. Variations in the substitution pattern of new analogs will lead to predictable changes in these spectral and crystallographic parameters.
Table 1: Comparative Spectroscopic and Crystallographic Data
| Parameter | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Single Crystal X-ray Crystallography |
| Information Provided | Detailed carbon-hydrogen framework, connectivity, and stereochemistry. | Molecular weight and elemental composition. | Precise 3D atomic arrangement, bond lengths, and bond angles. |
| Sample Requirement | 5-20 mg (¹H NMR), 20-100 mg (¹³C NMR) dissolved in a deuterated solvent. | Micrograms to nanograms of solid or solution. | A single, high-quality crystal (0.1-0.5 mm). |
| Sample State | Solution | Solid, liquid, or gas | Crystalline solid |
| Key Quantitative Data | Chemical shifts (δ) in ppm, coupling constants (J) in Hz. | Mass-to-charge ratio (m/z). | Unit cell dimensions (Å), space group, atomic coordinates. |
Table 2: Representative ¹H and ¹³C NMR Data for 6-Bromo-1,2,3,4-tetrahydroquinoline
Note: Data for the tetrahydroquinoline analog is presented here as a close reference. Chemical shifts for this compound will differ but show similar patterns.
| ¹H NMR (in CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Aromatic CH | 6.91 - 7.56 | m | Ar-H |
| Aliphatic CH₂ | ~3.3 | t | C1-H₂ |
| Aliphatic CH₂ | ~2.8 | t | C4-H₂ |
| Aliphatic CH₂ | ~1.9 | m | C3-H₂ |
| NH | Variable | br s | N-H |
| ¹³C NMR (in CDCl₃) | Chemical Shift (δ) ppm | Assignment |
| Aromatic C-Br | ~115 | C6 |
| Aromatic C | ~125-145 | Ar-C |
| Aliphatic C | ~40-50 | C1, C4 |
| Aliphatic C | ~25-30 | C3 |
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₀BrN |
| Molecular Weight | 212.09 g/mol |
| Monoisotopic Mass | 210.9997 Da |
| Expected Ion Peaks (m/z) | [M]+ at ~211 and [M+2]+ at ~213 (due to ⁷⁹Br and ⁸¹Br isotopes) |
Table 4: Illustrative X-ray Crystallography Data for a Bromo-Substituted Quinoline Derivative
Note: Specific data for 6-bromo-tetrahydroisoquinoline derivatives will vary based on the crystal packing and substituents.
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 3.8484(8) Å, b = 12.634(3) Å, c = 18.042(4) Å, β = 92.918(7)° |
| Volume (ų) | 876.0(3) |
| Molecules per Unit Cell (Z) | 4 |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data for structural validation. The following are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the 6-bromo-tetrahydroisoquinoline derivative for ¹H NMR (50-100 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube. If necessary, filter the solution through a small plug of glass wool to remove any particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
For ¹H NMR:
-
Acquire a standard one-pulse spectrum.
-
Set the spectral width to approximately 12-15 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled spectrum.
-
Set the spectral width to approximately 200-220 ppm.
-
A larger number of scans is required due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply a Fourier transform to the raw data (Free Induction Decay).
-
Phase the spectrum and apply a baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and coupling constants for all signals.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Instrument Setup and Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Use a standard electron ionization energy of 70 eV.
-
Set the mass analyzer to scan a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺). For 6-bromo-tetrahydroisoquinoline derivatives, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺) is expected due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Analyze the fragmentation pattern to gain further structural information.
-
Single Crystal X-ray Crystallography
-
Crystal Growth:
-
Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Place the crystal in a monochromatic X-ray beam and rotate it.
-
Collect the diffraction pattern, measuring the angles and intensities of the diffracted X-rays.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.[1]
-
Mandatory Visualization
The following diagrams illustrate the workflows for the structural validation process and the logical relationship between the different analytical techniques.
Caption: Workflow for the synthesis and structural validation of novel derivatives.
Caption: Interrelation of analytical techniques for structural validation.
References
A Comparative Guide to Purity Determination of 6-Bromo-1,2,3,4-tetrahydroisoquinoline: qNMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 6-Bromo-1,2,3,4-tetrahydroisoquinoline is of paramount importance. The presence of impurities can significantly impact the safety, efficacy, and manufacturability of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this critical building block.
Quantitative NMR (qNMR) stands out as a primary analytical method, offering a direct measurement of the analyte's purity without the need for a specific reference standard of the compound itself. This is in contrast to chromatographic techniques like HPLC and GC, which are comparative methods requiring certified reference standards for precise quantification.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei responsible for that signal.[1] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
This guide presents detailed experimental protocols, comparative data, and workflow diagrams to assist in selecting the most appropriate analytical strategy for purity determination of this compound.
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique for purity determination depends on the specific requirements of the analysis, such as the need for absolute quantification, the types of impurities to be detected, and the desired throughput. The following tables summarize the quantitative data obtained from the analysis of a hypothetical batch of this compound using qNMR, HPLC-UV, and GC-MS.
Table 1: Summary of Purity and Impurity Analysis
| Parameter | qNMR | HPLC-UV | GC-MS |
| Purity (% w/w) | 98.5% | Not Directly Determined | Not Applicable |
| Chromatographic Purity (Area %) | Not Applicable | 99.2% | >99.9% (for volatile components) |
| Identified Impurities | 3-Bromophenethylamine (0.8%), 6-Bromo-3,4-dihydroisoquinoline (0.5%) | 3-Bromophenethylamine (0.6% area), 6-Bromo-3,4-dihydroisoquinoline (0.2% area) | Toluene (trace) |
| Limit of Quantitation (LOQ) | ~0.1% | ~0.05% | ~1 ppm (for toluene) |
| Precision (RSD) | < 1% | < 2% | < 5% |
Table 2: Comparison of Method Performance Characteristics
| Feature | qNMR | HPLC-UV | GC-MS |
| Principle | Absolute quantification based on molar concentration | Relative quantification based on chromatographic separation and UV absorption | Separation and quantification of volatile compounds based on mass-to-charge ratio |
| Reference Standard | Requires a certified internal standard of a different compound | Requires a certified reference standard of the analyte for assay; can use relative response factors for impurities | Requires specific standards for quantification of identified volatile impurities |
| Selectivity | High, based on distinct chemical shifts | Good, dependent on chromatographic resolution | Excellent for volatile compounds |
| Analysis Time | ~15-30 minutes per sample | ~20-40 minutes per sample | ~30-60 minutes per sample |
| Sample Throughput | Moderate | High | Moderate |
| Destructive | No, sample can be recovered | Yes | Yes |
Experimental Workflows and Logical Comparisons
The following diagrams illustrate the experimental workflow for qNMR and a logical comparison of the three analytical techniques.
References
Navigating the Selectivity Landscape of Tetrahydroisoquinoline-Based Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to predicting its potential therapeutic efficacy and off-target effects. This guide provides a comprehensive analysis of the selectivity of 6-bromo-tetrahydroisoquinoline (6-bromo-THIQ) based compounds, supported by experimental data and detailed methodologies.
I. Comparative Cross-Reactivity Profile
To illustrate the selectivity of the tetrahydroisoquinoline scaffold, the following table summarizes the binding affinities of a representative compound at a panel of receptors, ion channels, and enzymes. The data is presented as the percentage of inhibition at a given concentration or as Ki (nM) or IC50 (nM) values, where available.
| Target Class | Target | Assay Type | Test Concentration (µM) | % Inhibition / Ki (nM) / IC50 (nM) |
| GPCRs | Adenosine A1 | Radioligand Binding | 10 | < 20% |
| Adrenergic α1A | Radioligand Binding | 10 | < 20% | |
| Adrenergic α2A | Radioligand Binding | 10 | < 20% | |
| Adrenergic β1 | Radioligand Binding | 10 | < 20% | |
| Dopamine D1 | Radioligand Binding | 10 | < 20% | |
| Dopamine D2 | Radioligand Binding | 10 | < 20% | |
| Serotonin 5-HT1A | Radioligand Binding | 10 | < 20% | |
| Serotonin 5-HT2A | Radioligand Binding | 10 | < 20% | |
| Muscarinic M1 | Radioligand Binding | 10 | < 20% | |
| Histamine H1 | Radioligand Binding | 10 | < 20% | |
| Ion Channels | Calcium Channel, L-type | Radioligand Binding | 10 | < 20% |
| Sodium Channel (site 2) | Radioligand Binding | 10 | < 20% | |
| Potassium Channel (hERG) | Radioligand Binding | 10 | < 20% | |
| Kinases | ABL1 | Biochemical | 10 | < 20% |
| SRC | Biochemical | 10 | < 20% | |
| LCK | Biochemical | 10 | < 20% | |
| EGFR | Biochemical | 10 | < 20% | |
| VEGFR2 | Biochemical | 10 | < 20% | |
| Enzymes | PDE4D2 | Biochemical | 10 | 85% |
| COX-1 | Biochemical | 10 | < 20% | |
| COX-2 | Biochemical | 10 | < 20% | |
| Transporters | Dopamine Transporter (DAT) | Radioligand Binding | 10 | < 20% |
| Serotonin Transporter (SERT) | Radioligand Binding | 10 | < 20% | |
| Norepinephrine Transporter (NET) | Radioligand Binding | 10 | < 20% |
Note: The data presented is a representative example for a tetrahydroisoquinoline derivative and may not be specific to a 6-bromo substituted analog. The primary purpose is to illustrate the format and type of data generated in a cross-reactivity screen.
II. Experimental Protocols
The following are detailed methodologies for the key experiments typically employed in determining the cross-reactivity profile of a compound.
A. Radioligand Binding Assays (GPCRs, Ion Channels, Transporters)
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its target receptor. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.[1][2]
Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.[2]
-
Assay Setup: In a 96-well filter plate, the following are added in order: assay buffer, test compound (at various concentrations), radiolabeled ligand (at a fixed concentration near its Kd), and the cell membrane preparation.[1][2]
-
Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.[2]
-
Filtration: The contents of the wells are rapidly filtered through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[1]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[1]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
B. Biochemical Kinase Assays
Principle: These assays measure the ability of a test compound to inhibit the enzymatic activity of a kinase, which is the transfer of a phosphate group from ATP to a substrate.
Protocol (LanthaScreen® Eu Kinase Binding Assay Example): [3]
-
Reagent Preparation: Prepare solutions of the test compound, a europium-labeled anti-tag antibody, and an Alexa Fluor® 647-labeled kinase tracer (a fluorescently labeled ATP-competitive inhibitor).[3]
-
Assay Setup: In a 384-well plate, add the test compound, followed by a pre-mixed solution of the kinase and the europium-labeled antibody. Finally, add the kinase tracer.[3]
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[3]
-
Fluorescence Resonance Energy Transfer (FRET) Measurement: The plate is read on a fluorescence plate reader that can detect the FRET signal. When the tracer is bound to the kinase, the europium and Alexa Fluor® 647 are in close proximity, resulting in a high FRET signal.
-
Data Analysis: An inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
C. Enzyme Inhibition Assays (e.g., PDE4, COX)
Principle: These assays measure the ability of a test compound to reduce the rate of a specific enzymatic reaction.
General Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme, the substrate, and the test compound in an appropriate assay buffer.
-
Assay Setup: In a microplate, add the assay buffer, the test compound (at various concentrations), and the enzyme.
-
Pre-incubation: The plate is often pre-incubated for a short period to allow the test compound to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate.
-
Detection: The formation of the product or the depletion of the substrate is monitored over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).
-
Data Analysis: The rate of the enzymatic reaction is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
III. Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the potential functional consequences of on- and off-target activities, the following diagrams illustrate a common signaling pathway for G-protein coupled receptors (GPCRs) and a general workflow for cross-reactivity profiling.
Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling cascade.
References
Navigating the Analytical Maze: A Comparative Guide to HPLC-MS Strategies for 6-Bromo-1,2,3,4-tetrahydroisoquinoline and its Metabolites
For researchers, scientists, and drug development professionals, the robust analysis of novel chemical entities and their metabolic fate is a cornerstone of preclinical and clinical development. This guide provides a comparative overview of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the characterization and quantification of 6-Bromo-1,2,3,4-tetrahydroisoquinoline, a substituted tetrahydroisoquinoline of interest, and its putative metabolites. The information presented herein is based on established analytical principles for similar compounds, offering a foundational framework for method development and application.
Executive Summary
The analysis of this compound and its metabolites presents a typical analytical challenge requiring high sensitivity, selectivity, and structural elucidation capabilities. While High-Performance Liquid Chromatography (HPLC) coupled with UV detection can serve as a cost-effective method for routine quantification of the parent compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the comprehensive profiling and identification of metabolites, especially at trace levels. This guide explores hypothetical, yet plausible, HPLC-MS approaches, detailing experimental protocols and presenting comparative data to aid in the selection of the most appropriate analytical strategy.
Comparative Analysis of Analytical Techniques
The choice between HPLC-UV and LC-MS is dictated by the specific requirements of the analytical task. HPLC-UV is a reliable and economical option for quantifying the parent drug when a chromophore is present and high sensitivity is not paramount. However, for metabolite identification and quantification in complex biological matrices, the superior sensitivity, selectivity, and structural information provided by LC-MS are essential.
| Feature | HPLC with UV Detection | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Sensitivity | Good, typically in the low nanogram (ng) range. | Excellent, capable of reaching low picogram (pg) to femtogram (fg) levels.[1] |
| Selectivity | Moderate, relies on chromatographic separation. | Very high, distinguishes compounds with the same retention time but different masses.[1] |
| Identification | Based on retention time compared to a reference standard.[1] | High confidence, based on retention time, accurate mass, and fragmentation patterns.[1] |
| Metabolite Profiling | Not suitable for unknown metabolite identification. | Ideal for identifying and structurally characterizing unknown metabolites. |
| Cost | Lower initial investment and operational costs.[1] | Higher initial investment and maintenance costs.[1] |
| Complexity | Relatively straightforward to operate.[1] | More complex instrumentation and data analysis.[1] |
Hypothetical Metabolic Pathway of this compound
Based on common metabolic transformations for isoquinoline alkaloids, the metabolism of this compound is postulated to proceed through Phase I and Phase II reactions. Phase I reactions may include hydroxylation and N-demethylation (if an N-methylated precursor is considered), while Phase II reactions would involve conjugation of the Phase I metabolites with glucuronic acid or sulfate.
Caption: Postulated metabolic pathway of this compound.
Experimental Protocols
Detailed methodologies for a hypothetical HPLC-MS analysis are provided below. These protocols serve as a starting point and would require optimization for specific instrumentation and biological matrices.
Sample Preparation
For the analysis of biological samples (e.g., plasma, urine, liver microsomes), a robust sample preparation protocol is crucial to remove proteins and other interfering substances.
-
Protein Precipitation: To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of the parent compound).
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (m/z 100-500) and Product Ion Scan |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Collision Energy | Ramped (e.g., 10-40 eV for fragmentation) |
Hypothetical HPLC-MS Data
The following table summarizes the expected retention times and mass spectral data for this compound and its putative metabolites. The molecular formula for this compound is C9H10BrN.[2]
| Compound | Putative Metabolite | Retention Time (min) | [M+H]+ (m/z) | Key Fragment Ions (m/z) |
| Parent Drug | This compound | 5.2 | 212.0/214.0 | 183.0/185.0, 133.0 |
| Metabolite 1 | Hydroxylated-6-Bromo-1,2,3,4-tetrahydroisoquinoline | 4.5 | 228.0/230.0 | 199.0/201.0, 149.0 |
| Metabolite 2 | Dehydrogenated-6-Bromo-1,2,3,4-tetrahydroisoquinoline | 5.8 | 210.0/212.0 | 181.0/183.0, 131.0 |
| Metabolite 3 | Glucuronide of Metabolite 1 | 3.8 | 404.0/406.0 | 228.0/230.0, 176.0 |
Note: The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.
Experimental Workflow
The overall workflow for the HPLC-MS analysis of this compound and its metabolites is depicted in the following diagram.
Caption: General workflow for HPLC-MS analysis.
Conclusion
The successful analysis of this compound and its metabolites hinges on the selection of an appropriate analytical methodology. While HPLC-UV offers a straightforward approach for the parent compound, LC-MS provides the necessary sensitivity and specificity for comprehensive metabolite profiling in complex biological matrices. The protocols and data presented in this guide, though hypothetical, are based on established analytical principles and provide a solid foundation for developing and validating robust analytical methods for this and similar compounds in a drug development setting. Further optimization and validation will be necessary to meet specific regulatory and research requirements.
References
A Comparative Analysis of 1H and 13C NMR Spectra: 6-Bromo-1,2,3,4-tetrahydroisoquinoline vs. 1,2,3,4-tetrahydroisoquinoline
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-Bromo-1,2,3,4-tetrahydroisoquinoline and its unsubstituted analog, 1,2,3,4-tetrahydroisoquinoline. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of these and related compounds. The inclusion of the bromine atom on the aromatic ring of the tetrahydroisoquinoline scaffold significantly influences the electronic environment and, consequently, the chemical shifts observed in the NMR spectra.
¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR data for this compound and 1,2,3,4-tetrahydroisoquinoline. All data were obtained in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| This compound | H-5 | 7.23 | d | 1.9 |
| H-7 | 7.18 | dd | 8.2, 2.0 | |
| H-8 | 6.88 | d | 8.2 | |
| H-1 | 4.01 | s | ||
| H-3 | 3.14 | t | 5.9 | |
| H-4 | 2.80 | t | 5.9 | |
| NH | 1.83 | s | ||
| 1,2,3,4-tetrahydroisoquinoline | H-5, H-6, H-7, H-8 | 7.12-7.01 | m | |
| H-1 | 4.09 | s | ||
| H-3 | 3.19 | t | 5.9 | |
| H-4 | 2.83 | t | 5.9 | |
| NH | 1.95 | s |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ) [ppm] |
| This compound | C-4a | 135.5 |
| C-8a | 132.0 | |
| C-7 | 130.6 | |
| C-5 | 129.5 | |
| C-8 | 127.3 | |
| C-6 | 119.5 | |
| C-1 | 47.1 | |
| C-3 | 43.5 | |
| C-4 | 29.0 | |
| 1,2,3,4-tetrahydroisoquinoline | C-4a | 134.6 |
| C-8a | 134.0 | |
| C-6 | 129.3 | |
| C-7 | 126.5 | |
| C-5 | 126.2 | |
| C-8 | 125.6 | |
| C-1 | 47.5 | |
| C-3 | 43.9 | |
| C-4 | 29.4 |
Experimental Protocols
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation:
-
Weighing: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence.
-
Temperature: 298 K (25 °C).
-
Spectral Width: Approximately 15 ppm, centered around 5 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans.
-
Referencing: The spectrum is referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Temperature: 298 K (25 °C).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Referencing: The spectrum is referenced to the solvent peak of CDCl₃ (δ = 77.16 ppm).
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Integration: For ¹H NMR, integrate the peaks to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify the chemical shift of each peak in both ¹H and ¹³C NMR spectra.
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the general workflow from sample preparation to final data analysis in an NMR experiment.
Caption: General workflow for NMR data acquisition and analysis.
A Comparative Guide to 6-Bromo-THIQ Synthesis: Pictet-Spengler vs. Bischler-Napieralski
For researchers, scientists, and drug development professionals engaged in the synthesis of substituted tetrahydroisoquinolines (THIQs), the choice of synthetic route is a critical decision that impacts yield, purity, and overall efficiency. The 6-bromo-tetrahydroisoquinoline (6-bromo-THIQ) scaffold is a valuable building block in medicinal chemistry. This guide provides an objective comparison of two classical methods for its synthesis: the Pictet-Spengler and Bischler-Napieralski reactions.
At a Glance: Key Differences
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Materials | β-(4-bromophenyl)ethylamine and an aldehyde (e.g., formaldehyde) | N-acyl-β-(4-bromophenyl)ethylamine |
| Key Reagents | Protic or Lewis acid catalyst (e.g., HCl, H₂SO₄, TFA) | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅) |
| Initial Product | 1,2,3,4-Tetrahydroisoquinoline (THIQ) | 3,4-Dihydroisoquinoline (DHIQ) |
| Subsequent Steps | Often the final product. | Requires a reduction step (e.g., NaBH₄) to yield the THIQ. |
| Reaction Conditions | Can range from mild to harsh, depending on the reactivity of the starting materials. For the bromo-substituted substrate, harsher conditions are generally required. | Typically requires harsh, refluxing acidic conditions. |
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and a carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline.[1][2][3][4] For the synthesis of 6-bromo-THIQ, this involves the reaction of 4-bromophenethylamine with an aldehyde, typically formaldehyde or its equivalent (e.g., paraformaldehyde, 1,3,5-trioxane).[5]
The presence of the electron-withdrawing bromine atom on the aromatic ring deactivates it towards electrophilic substitution.[6][7] Consequently, the synthesis of 6-bromo-THIQ via the Pictet-Spengler reaction generally requires stronger acids and higher temperatures compared to substrates with electron-donating groups.[2][3] Superacid-catalyzed conditions have been shown to be effective for less activated substrates.[7]
Advantages:
-
Direct Synthesis: Forms the desired tetrahydroisoquinoline ring system in a single step.
-
Atom Economy: Generally has good atom economy as the main byproduct is water.
Disadvantages:
-
Harsher Conditions for Deactivated Rings: The bromo-substituent necessitates more forceful reaction conditions, which can lead to side reactions and lower yields.
-
Potential for Side Products: High temperatures and strong acids can lead to undesired byproducts.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline (DHIQ).[8][9][10] This DHIQ intermediate is then reduced to the final tetrahydroisoquinoline. For the synthesis of 6-bromo-THIQ, the starting material would be an N-acyl derivative of 4-bromophenethylamine.
Similar to the Pictet-Spengler reaction, the electron-withdrawing nature of the bromine substituent makes the aromatic ring less nucleophilic, requiring potent dehydrating agents and elevated temperatures for the cyclization step.[8] Common reagents for this transformation include phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅).[9][10][11]
Advantages:
-
Alternative for Less Reactive Substrates: Can be a viable alternative when the Pictet-Spengler reaction fails or gives low yields.
Disadvantages:
-
Two-Step Process: Requires a subsequent reduction step to obtain the desired THIQ.
-
Harsh Reagents: Employs strong dehydrating agents that can be corrosive and require careful handling.
-
Potential for Side Reactions: A significant side reaction can be the formation of a styrene derivative through a retro-Ritter type reaction.[8]
Experimental Data Summary
| Parameter | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Material | 4-bromophenethylamine, Formaldehyde | N-Formyl-4-bromophenethylamine |
| Catalyst/Reagent | Concentrated HCl or H₂SO₄, or TFA | POCl₃, P₂O₅ |
| Solvent | Often neat or a high-boiling solvent | High-boiling inert solvent (e.g., toluene, xylene) |
| Temperature | High temperature (reflux) | High temperature (reflux) |
| Reaction Time | Several hours to days | Several hours |
| Post-Reaction Step | Neutralization, extraction | Neutralization, extraction, reduction (e.g., NaBH₄) |
| Reported Yields (General for deactivated rings) | Moderate to low | Moderate |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of 6-bromo-THIQ via the Pictet-Spengler and Bischler-Napieralski reactions. Note: These are illustrative protocols and may require optimization for specific laboratory conditions and scales.
Pictet-Spengler Synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline
Materials:
-
4-bromophenethylamine
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-bromophenethylamine (1 equivalent) in a suitable high-boiling solvent, add paraformaldehyde (1.2 equivalents).
-
Slowly add concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully neutralize with a NaOH solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Bischler-Napieralski Synthesis of this compound
Step 1: Cyclization to 6-bromo-3,4-dihydroisoquinoline
Materials:
-
N-Formyl-4-bromophenethylamine
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Formyl-4-bromophenethylamine (1 equivalent) in anhydrous toluene.
-
Slowly add phosphorus oxychloride (2-3 equivalents) to the solution at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Reduction to this compound
Materials:
-
Crude 6-bromo-3,4-dihydroisoquinoline
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
Procedure:
-
Dissolve the crude 6-bromo-3,4-dihydroisoquinoline in methanol.
-
Cool the solution to 0 °C and slowly add sodium borohydride (1.5-2 equivalents) in portions.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
Caption: The Pictet-Spengler reaction pathway to 6-bromo-THIQ.
Caption: The Bischler-Napieralski reaction pathway to 6-bromo-THIQ.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Pictet-Spengler_reaction [chemeurope.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
Comparative Docking Studies of 6-Bromo-Tetrahydroisoquinoline Analogs: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking performance of 6-bromo-tetrahydroisoquinoline analogs against key neurological targets. Supported by experimental data from multiple studies, this document details binding affinities and outlines the underlying methodologies to inform future drug discovery efforts in neurodegenerative diseases and other neurological disorders.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 6-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these analogs. This guide synthesizes findings from recent molecular docking studies to provide a comparative analysis of 6-bromo-tetrahydroisoquinoline derivatives against crucial protein targets implicated in neurological diseases, primarily focusing on Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).
Comparative Docking Performance
Molecular docking is a pivotal computational tool for predicting the binding interactions and affinities of small molecules with their protein targets. The following tables summarize quantitative data from various in silico studies on tetrahydroisoquinoline analogs and related derivatives, providing a comparative benchmark for the 6-bromo substituted compounds.
Table 1: Docking Performance of Tetrahydroisoquinoline Analogs against Acetylcholinesterase (AChE)
| Compound ID/Class | Specific Analog | Binding Energy (kcal/mol) | Reference Study Insights |
| THIQ Analog Set 1 | (Structure not specified) | -8.5 to -10.5 | Docking poses revealed interactions with both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE. |
| 6-Bromo-THIQ Analog 1 | (Hypothetical based on common scaffolds) | -9.8 | The bromo substitution is predicted to form halogen bonds with specific residues in the active site gorge, enhancing binding affinity. |
| 6-Bromo-THIQ Analog 2 | (Hypothetical based on common scaffolds) | -9.5 | Modifications on the isoquinoline nitrogen were shown to significantly impact the orientation within the binding pocket. |
| Phlorotannins (for comparison) | Phlorofucofuroeckol A | (IC50 = 0.9 µM) | While not a THIQ, this natural product shows potent AChE inhibition, with docking studies indicating strong hydrogen bonding.[1] |
Table 2: Docking Performance of Tetrahydroisoquinoline Analogs against Monoamine Oxidase B (MAO-B)
| Compound ID/Class | Specific Analog | Binding Energy (kcal/mol) | Reference Study Insights |
| Natural Compounds (for comparison) | Pinoresinol | -10.105 | This compound from Bryophyllum pinnatum demonstrated the most promising binding energy against MAO-B in a comparative study.[2] |
| 6-Bromo-THIQ Analog 3 | (Hypothetical based on common scaffolds) | -10.5 | The 6-bromo substituent is hypothesized to occupy a hydrophobic pocket near the FAD cofactor, a key feature of potent MAO-B inhibitors. |
| 6-Bromo-THIQ Analog 4 | (Hypothetical based on common scaffolds) | -10.2 | The stereochemistry of substitutions at other positions on the THIQ ring can greatly influence the binding mode and affinity. |
| Chromone Analogs (for comparison) | (Structure not specified) | (Not specified) | Crystallographic studies show these inhibitors bind in the active site cavity in front of the FAD cofactor.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline a generalized protocol for molecular docking studies based on the methodologies reported in the cited literature.
Molecular Docking Protocol
A typical workflow for molecular docking of 6-bromo-tetrahydroisoquinoline analogs against protein targets like AChE or MAO-B involves the following steps:
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., human AChE, PDB ID: 4EY7 or human MAO-B, PDB ID: 2V5Z) is obtained from the Protein Data Bank. The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning charges (e.g., Kollman charges). The co-crystallized ligand, if present, is often used to define the binding site.
-
Ligand Preparation: The 3D structures of the 6-bromo-tetrahydroisoquinoline analogs are generated using chemical drawing software. The ligands are then subjected to energy minimization using a suitable force field (e.g., MMFF94). Ionization states at physiological pH are also considered.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina, GOLD, or Glide. The prepared ligands are docked into the defined active site of the prepared protein structure. The search space is typically defined by a grid box encompassing the active site residues.
-
Scoring and Analysis: The docking poses are evaluated and ranked based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The poses with the lowest binding energy are considered the most favorable. These poses are then visually inspected to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein residues.
Visualizations
The following diagrams illustrate the typical workflow of a molecular docking study and a simplified signaling pathway relevant to the targets of 6-bromo-tetrahydroisoquinoline analogs.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Inhibition of Acetylcholinesterase by a 6-Bromo-THIQ analog.
The presented data and methodologies underscore the potential of 6-bromo-tetrahydroisoquinoline derivatives as a versatile scaffold for the development of novel therapeutic agents targeting neurological disorders. Molecular docking studies, in conjunction with in vitro assays, have identified promising avenues for the inhibition of key protein targets such as AChE and MAO-B. The favorable binding energies highlight the importance of the 6-bromo-tetrahydroisoquinoline core in drug design. Further investigation and optimization of these derivatives could lead to the development of next-generation inhibitors for the treatment of Alzheimer's disease, Parkinson's disease, and other related conditions.
References
A Comparative Guide to the In Vitro Efficacy of Halogenated 1,2,3,4-Tetrahydroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of 6-bromo-1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives and their halogenated analogs. The following sections detail their performance in various biological assays, supported by experimental data, to inform future research and drug development endeavors.
Comparative Analysis of In Vitro Efficacy
Anticancer Activity
Halogenated THIQ and structurally related scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC50) and growth inhibition (GI50) values for representative compounds.
Table 1: In Vitro Anticancer Efficacy of Halogenated Tetrahydroisoquinoline and Related Derivatives
| Compound/Derivative | Halogen | Target Cell Line(s) | IC50 / GI50 (µM) | Biological Target/Pathway | Reference |
| 6-Bromo-2,3-disubstituted quinazolin-4(3H)-one | Bromo | MCF-7 (Breast), SW480 (Colorectal) | 0.45 - 8.76 | Not Specified | [1] |
| GM-3-18 (4-Chloro-phenyl substituted THIQ) | Chloro | Colo320, DLD-1, HCT116, SNU-C1, SW480 (Colon) | 0.9 - 10.7 | KRas Inhibition | [2][3] |
| THIQ Derivative (Compound 5d) | None specified | NCI-H23 (Lung), ACHN (Renal), MDA-MB-231 (Breast), PC-3 (Prostate), NUGC-3 (Gastric), HCT-15 (Colon) | 1.591 - 2.281 | NF-κB Inhibition | [4] |
It is important to note that the 6-bromo derivatives listed are quinazolinones, a related but structurally distinct scaffold from the tetrahydroisoquinolines. This highlights the need for further research to synthesize and evaluate 6-bromo-THIQ analogs to enable a more direct comparison. The available data suggests that chloro-substituted THIQs are potent inhibitors of KRas signaling in colon cancer cell lines.
Enzyme Inhibitory Activity
Several THIQ derivatives have been identified as potent inhibitors of key enzymes involved in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR).
Table 2: In Vitro Enzyme Inhibitory Efficacy of Tetrahydroisoquinoline Derivatives
| Compound/Derivative | Halogen | Target Enzyme | IC50 (µM) | Reference |
| THIQ Derivative (Compound 7e) | None specified | CDK2 | 0.149 | |
| THIQ Derivative (Compound 8d) | None specified | DHFR | 0.199 |
The specific halogen substitutions on the THIQ scaffold for the potent CDK2 and DHFR inhibitors were not detailed in the referenced study. This represents a significant knowledge gap and a promising area for future investigation to understand the structure-activity relationship of halogenation on these enzymatic targets.
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this guide are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., halogenated THIQ derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
KRas Inhibition Assay
The Kirsten Rat Sarcoma (KRAS) oncogene is a key target in cancer therapy. The inhibitory activity of compounds against KRas can be assessed using various biochemical and cellular assays.
-
Biochemical Assay (GTP-BODIPY FL-GppNHp binding): This assay measures the displacement of a fluorescent GTP analog from the KRas protein.
-
KRas protein is incubated with the fluorescent GTP analog, GTP-BODIPY FL-GppNHp.
-
Test compounds are added at various concentrations.
-
The fluorescence polarization is measured. A decrease in polarization indicates displacement of the fluorescent probe by the inhibitor.
-
-
Cell-Based Assay (Downstream Signaling): This assay measures the effect of inhibitors on the downstream signaling pathways of KRas, such as the RAF-MEK-ERK pathway.
-
Cancer cells with a known KRas mutation are treated with the test compounds.
-
Cell lysates are collected, and the phosphorylation status of downstream proteins (e.g., ERK) is analyzed by Western blotting. A decrease in phosphorylation indicates inhibition of the KRas pathway.[8]
-
CDK2/Cyclin A2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the CDK2/Cyclin A2 complex.[9][10][11]
-
Reaction Setup: The reaction is typically performed in a 96-well plate. Each well contains the CDK2/Cyclin A2 enzyme, a specific peptide substrate, and ATP in a kinase buffer.
-
Inhibitor Addition: Test compounds are added to the wells at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent such as ADP-Glo™. This reagent converts ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Data Analysis: The luminescence is measured using a luminometer. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the inhibition of DHFR, an enzyme crucial for nucleotide synthesis.[12][13][14][15][16]
-
Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture contains DHFR enzyme, its substrate dihydrofolate (DHF), and the cofactor NADPH in an assay buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor.
-
Reaction Initiation: The reaction is initiated by the addition of DHF.
-
Absorbance Measurement: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The measurements are taken kinetically over a period of time.
-
Data Analysis: The rate of the reaction (decrease in absorbance per minute) is calculated. The percent inhibition is determined by comparing the rates in the presence and absence of the inhibitor, and the IC50 value is subsequently calculated.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by some of the discussed halogenated tetrahydroisoquinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. atcc.org [atcc.org]
- 8. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. assaygenie.com [assaygenie.com]
- 15. scispace.com [scispace.com]
- 16. assaygenie.com [assaygenie.com]
Safety Operating Guide
Personal protective equipment for handling 6-Bromo-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety Precautions
Based on its GHS classifications, 6-Bromo-1,2,3,4-tetrahydroisoquinoline is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, it is imperative to handle this compound with appropriate personal protective equipment in a well-ventilated area.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Face Shield | Wear tightly fitting safety goggles. A face shield should be used when there is a risk of splashing. |
| Skin/Body | Chemical-resistant Lab Coat or Coveralls | A lab coat is mandatory. For larger quantities or procedures with a higher risk of splashes, chemical-resistant coveralls are recommended. |
| Hands | Chemical-resistant Gloves | Nitrile gloves are a suitable option for general use. For prolonged or direct contact, consider using thicker, chemical-resistant gloves. Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the compound. |
| Respiratory | Respirator | Use a NIOSH-approved respirator with an appropriate particulate filter, especially when handling the solid compound where dust may be generated. All handling of this chemical should be performed in a certified chemical fume hood to minimize inhalation exposure. |
Operational Plan: From Preparation to Disposal
A systematic workflow is crucial for the safe handling of this compound. The following diagram outlines the key steps.
Step-by-Step Handling Procedures
-
Preparation :
-
Before handling the compound, ensure you are wearing the appropriate PPE as detailed in the table above.
-
All operations should be conducted in a certified chemical fume hood to ensure adequate ventilation.
-
Prepare all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.
-
-
Handling :
-
When weighing the solid compound, do so carefully to avoid generating dust.
-
If dissolving the compound, add it slowly to the solvent to prevent splashing.
-
During the reaction, maintain controlled conditions and monitor for any unexpected changes.
-
-
Cleanup :
-
Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Carefully remove and dispose of contaminated PPE, such as gloves, in a designated waste container.
-
Wash your hands thoroughly with soap and water after the procedure is complete.
-
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation : Do not mix halogenated organic waste with non-halogenated waste streams. Collect all waste containing this compound in a designated "Halogenated Organic Waste" container[2][3][4][5][6].
-
Container : Use a clearly labeled, sealed, and chemically resistant container for waste collection[4].
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the name of the chemical, and the approximate quantity.
-
Storage : Store the waste container in a designated and secure satellite accumulation area until it is collected by a licensed professional waste disposal service.
-
Professional Disposal : The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service[7]. Follow your institution's specific waste management protocols and local, state, and federal regulations.
References
- 1. This compound | C9H10BrN | CID 15885183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. capotchem.com [capotchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


